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R-Bacampicillin

Cat. No.: B1168451
CAS No.: 106449-06-3
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Description

Historical Trajectory of R-Bacampicillin Discovery and Development

The discovery of penicillin by Alexander Fleming in 1928 marked a pivotal moment in medicine, leading to the development of numerous β-lactam antibiotics. wikipedia.orgslideshare.net Ampicillin (B1664943), a key semi-synthetic penicillin with a broader spectrum of activity than the original penicillins, was a significant early development. wikipedia.org However, ampicillin's oral bioavailability was often incomplete and variable, limiting its effectiveness when administered by mouth. asm.org

This limitation spurred research into developing prodrugs of ampicillin that could be better absorbed from the gastrointestinal tract and then converted in the body to release the active ampicillin. Bacampicillin (B1208201) emerged from this systematic search for an ampicillin ester that combined good bioavailability with reduced gastrointestinal issues. asm.org It was developed as a new orally well-absorbed penicillin derivative, designed for rapid transformation into ampicillin in vivo. asm.org

The Prodrug Paradigm in β-Lactam Antibiotic Design: this compound as a Model

The prodrug concept involves creating a pharmacologically inactive derivative of a drug that is converted within the body into the active form. encyclopedia.pub This strategy is particularly useful for improving properties like oral absorption, solubility, and stability. For β-lactam antibiotics like ampicillin, which have limitations in oral bioavailability, the prodrug approach has been widely applied. encyclopedia.pubmdpi.com

Bacampicillin is a prime example of this paradigm. It is an ester prodrug of ampicillin, specifically the 1'-ethoxycarbonyloxyethyl ester. asm.orgnih.gov This structural modification increases its lipid solubility compared to ampicillin, facilitating better absorption across the intestinal wall. asm.orgpsu.edu Once absorbed, bacampicillin undergoes rapid hydrolysis by esterases present in the intestinal wall and liver, cleaving the ester linkage to release the active ampicillin, along with acetaldehyde (B116499), ethanol (B145695), and carbon dioxide as inactive byproducts. asm.orgnih.govpatsnap.com This conversion is so rapid that systemic bacampicillin is generally not detected. asm.org

Other ester prodrugs of ampicillin developed for improved bioavailability include pivampicillin (B1678493) and talampicillin (B1682922). asm.orgencyclopedia.pubmdpi.com The design of bacampicillin and these other compounds illustrates how chemical modification can overcome pharmacokinetic limitations of parent antibiotics, thereby enhancing their therapeutic utility, particularly for oral administration.

Overview of this compound's Scientific Significance in Antimicrobial Research

The scientific significance of this compound lies primarily in its successful application of the prodrug strategy to enhance the oral delivery of ampicillin. Research has focused on comparing its pharmacokinetic properties, particularly bioavailability and resulting serum/tissue concentrations of ampicillin, with those of ampicillin itself and other ampicillin prodrugs.

Studies have consistently shown that bacampicillin provides significantly higher and more rapid peak serum levels of ampicillin compared to equimolar oral doses of ampicillin. asm.orgresearchgate.netnih.govnih.gov For instance, a study in healthy volunteers showed that bacampicillin resulted in mean peak serum concentrations of ampicillin approximately 2.5 times higher than those achieved with an equimolar dose of ampicillin. asm.org Another study comparing bacampicillin and ampicillin in patients with acute peritonsillitis found that an 800 mg dose of bacampicillin yielded significantly higher peak serum levels than a nearly equimolar 500 mg dose of ampicillin. researchgate.netnih.gov

Research in animal models, such as chickens and turkeys, has also demonstrated the superior oral bioavailability of bacampicillin compared to ampicillin. nih.govresearchgate.net Studies have reported oral bioavailability values for ampicillin from bacampicillin significantly higher than those from oral ampicillin administration. nih.govresearchgate.net This improved absorption translates to higher levels of ampicillin reaching systemic circulation and potentially target tissues. asm.orgnih.gov

The rapid and complete hydrolysis of bacampicillin to ampicillin upon absorption means that the antimicrobial activity observed is due to ampicillin. nih.govpatsnap.com Ampicillin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). patsnap.com Therefore, the scientific significance of this compound research is intrinsically linked to understanding how its prodrug design optimizes the delivery of the active ampicillin to combat bacterial infections. The use of prodrugs like bacampicillin is also considered favorable from an ecological perspective, as they are not active against bacteria in the mouth and intestine before absorption, potentially reducing the impact on normal flora. oup.com

Detailed research findings on the comparative pharmacokinetics of bacampicillin and ampicillin highlight the advantages of the prodrug approach. Below is a representation of comparative pharmacokinetic data from studies:

CompoundOral Dose (equimolar to 400 mg bacampicillin)Mean Peak Serum Level (µg/mL)Relative Bioavailability (compared to others)
Bacampicillin800 µmol (approx. 400 mg)8.3 asm.orgComparable to pivampicillin asm.org
Pivampicillin800 µmol7.1 asm.orgComparable to bacampicillin asm.org
Amoxycillin800 µmol (291 mg)7.7 asm.org-
Ampicillin800 µmol (approx. 276 mg)3.7 asm.org~2/3 of bacampicillin/pivampicillin asm.org

Note: Data compiled from cited sources. Specific equimolar doses may vary slightly between studies.

Another study in chickens and turkeys demonstrated significant differences in bioavailability:

SpeciesOral CompoundBioavailability (%)
ChickenAmpicillin25.9 nih.govresearchgate.net
ChickenBacampicillin44.6 nih.govresearchgate.net
TurkeyAmpicillin19.1 nih.govresearchgate.net
TurkeyBacampicillin44.2 nih.govresearchgate.net

These findings underscore the scientific rationale behind the development and use of this compound as an improved oral delivery system for ampicillin, contributing valuable data to the field of antibiotic pharmacokinetics and prodrug design.

Properties

CAS No.

106449-06-3

Molecular Formula

C5H8N4O2

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization of R Bacampicillin

Elucidation of R-Bacampicillin Synthetic Pathways

The synthesis of this compound involves the esterification of ampicillin (B1664943) with a suitable precursor to form the 1-ethoxycarbonyloxyethyl ester. This process typically focuses on attaching the 1-ethoxycarbonyloxyethyl group to the carboxyl group of ampicillin.

Stereoselective Synthesis Methodologies for this compound

While this compound itself contains a chiral center at the 1-ethoxycarbonyloxyethyl ester moiety, and the product is often obtained as a mixture of two epimers with regard to this center, the core structure of ampicillin already possesses defined stereochemistry (2S, 5R, 6R for the penam (B1241934) nucleus and 2R for the amino-phenylacetyl side chain). nih.govwikipedia.orguni.lu The synthesis of this compound primarily focuses on forming the ester linkage while preserving the existing stereochemistry of the ampicillin molecule. Some synthetic routes may involve starting materials that introduce the 1-ethoxycarbonyloxyethyl group with some degree of stereocontrol, but the resulting bacampicillin (B1208201) is generally described as a mixture of epimers at the ester linkage. asm.org

Chemical Precursors and Reaction Intermediates in this compound Production

The primary precursor for this compound synthesis is ampicillin or a protected form of ampicillin. nih.govwikipedia.orgdsmz.denih.gov Another key precursor is a compound that provides the 1-ethoxycarbonyloxyethyl group. Historically, methods involved reacting potassium benzylpenicillin with α-chlorodiethylcarbonate, followed by removal of the phenylacetic chain. google.comgoogle.com

A more direct approach involves the esterification of ampicillin with a mixed carbonate ester, such as one prepared from acetaldehyde (B116499) and ethyl chloroformate. wikipedia.org Another method involves the reaction of an azidopenicillin sodium salt with a mixed carbonate ester, followed by reduction of the azido (B1232118) group. wikipedia.org

Intermediate compounds in these pathways can include protected ampicillin derivatives and the activated form of the 1-ethoxycarbonyloxyethyl moiety. For instance, one patented method describes the use of α-bromodiethylcarbonate as a reactant in the esterification process, which is reported to lead to high yields and purity. google.comgoogle.com Another approach involves the acylation of 6-aminopenicillanic acid (6-APA) with a phenylglycine derivative, followed by esterification. google.comwikipedia.org

Key precursors and intermediates can be summarized as follows:

Compound NameRole in Synthesis
AmpicillinPrimary starting material
Azidopenicillin sodium saltAlternative starting material
Mixed carbonate esterProvides ester moiety
α-ChlorodiethylcarbonateProvides ester moiety
α-BromodiethylcarbonateProvides ester moiety
6-Aminopenicillanic acid (6-APA)Precursor to ampicillin
Phenylglycine derivativeUsed in ampicillin synthesis

Novel Approaches in this compound Chemical Synthesis

While the fundamental synthetic routes to this compound have been established, research continues in developing more efficient and environmentally friendly methods. Novel approaches may focus on improving yields, reducing reaction times, utilizing different catalysts, or exploring alternative precursors. For example, the use of α-bromodiethylcarbonate has been described as a novel method offering advantages in yield and purity compared to previous processes using α-chlorodiethylcarbonate. google.comgoogle.com The use of specific catalysts, such as tertiary ammonium (B1175870) groups, triethylamine, ethylpiperidine, and methylmorpholine, can also play a role in optimizing the esterification reaction. google.comgoogle.com

This compound Analogs and Structure-Directed Modifications

This compound is itself an analog of ampicillin, specifically a prodrug designed to improve its pharmacokinetic properties. wikipedia.orgguidetopharmacology.org The concept of creating analogs and derivatives of β-lactam antibiotics like ampicillin and bacampicillin is a significant area of research aimed at overcoming limitations such as poor oral bioavailability, susceptibility to β-lactamase enzymes, and improving the spectrum of activity.

Rational Design Principles for this compound Derivatives

Rational design of this compound derivatives is guided by the goal of enhancing specific properties while retaining or improving the desired biological activity (after hydrolysis to ampicillin). Key principles include:

Improved Oral Bioavailability: This was the primary driver for the development of bacampicillin itself. wikipedia.orgguidetopharmacology.orgasm.org Rational design of new derivatives would likely focus on modifying the ester moiety to further enhance absorption from the gastrointestinal tract.

Increased Stability: Modifications could aim to improve the chemical stability of the prodrug form, both in solid state and in solution, before it reaches the site of absorption.

Targeted Delivery: While this compound is a broad-spectrum antibiotic precursor, future derivatives could potentially be designed for more targeted delivery to specific tissues or bacterial infection sites. This might involve conjugating the bacampicillin structure to targeting moieties.

Circumventing Resistance Mechanisms: Although bacampicillin's activity relies on the release of ampicillin, which is susceptible to β-lactamases, novel derivatives could potentially be designed for co-administration with β-lactamase inhibitors or incorporate structural features that offer some degree of resistance to enzymatic hydrolysis.

Modulating Release Rate: The rate at which the prodrug is hydrolyzed to release ampicillin can influence the concentration profile of the active drug in the bloodstream. Derivatives could be designed to modulate this release rate.

Rational design often involves understanding the relationship between the chemical structure of the prodrug and its physicochemical properties (like lipophilicity and solubility) and how these properties influence absorption, distribution, metabolism, and excretion (ADME). researchgate.netjddtonline.infoscielo.br Computational methods, such as in silico drug design and quantitative structure-activity relationship (QSAR) modeling, can be employed in the rational design process to predict the behavior of potential derivatives. ijpsjournal.commdpi.com

Chemical Strategies for Novel Moiety Incorporation and Functionalization

Chemical strategies for creating this compound analogs and derivatives involve modifying the existing structure, primarily at the ester linkage or potentially the amino group of the phenylacetyl side chain of the ampicillin core.

Strategies for novel moiety incorporation and functionalization include:

Ester Modifications: Varying the structure of the 1-ethoxycarbonyloxyethyl ester is the most direct approach to creating bacampicillin analogs. This could involve changing the alkyl group (ethoxy), the carbonate linkage, or the group attached to the carbon bearing the carbonate and ester linkages. Different ester groups can influence lipophilicity, solubility, and the rate of enzymatic hydrolysis. researchgate.net

Amide Linkage Modifications: While the amide bond connecting the phenylacetyl side chain to the 6-APA nucleus is critical for antibacterial activity (after hydrolysis), modifications here are generally aimed at creating entirely new classes of penicillins rather than bacampicillin derivatives.

Conjugation: Attaching other molecules, such as polymers (e.g., PEGylation), lipids (lipidation), or targeting ligands, to the bacampicillin structure can alter its pharmacokinetic properties, distribution, and potentially reduce toxicity or enhance delivery. researchgate.netjddtonline.infonih.gov Conjugation can occur at the free amino group of the ampicillin moiety or potentially through modified ester linkages. creative-diagnostics.com

Incorporation of Linkers: Stable or cleavable linkers can be introduced between the ampicillin core and novel moieties to control the release of the active drug. orientjchem.org

Stereochemical Control: Developing synthetic methods that allow for greater stereocontrol at the ester linkage could lead to the isolation and study of individual epimers of bacampicillin, which might exhibit different pharmacokinetic profiles.

These chemical strategies aim to fine-tune the properties of this compound to improve its performance as a prodrug and potentially overcome some of the limitations associated with the parent drug, ampicillin.

Chemoenzymatic Synthesis of this compound Analogs

While the primary synthesis of this compound is typically achieved through chemical methods, chemoenzymatic approaches are increasingly relevant in the synthesis of β-lactam compounds and their analogs, offering potential advantages in stereoselectivity and milder reaction conditions google.comcore.ac.uk. Chemoenzymatic synthesis combines chemical reaction steps with enzymatic transformations core.ac.uk.

Enzymatic processes have been developed for preparing β-lactams, often utilizing enzymes like penicillin amidase or α-amino acid esterase google.com. These enzymes can be used in free or immobilized forms google.com. Such enzymatic methods can involve coupling the amino group of a β-lactam nucleus (like 6-aminopenicillanic acid, a precursor for penicillins) with activated carboxylic acid derivatives google.com.

Research in chemoenzymatic synthesis of β-lactam analogs and related compounds explores the use of enzymes for specific steps, such as the acylation of the 6-amino group in 6-aminopenicillanic acid google.com. While specific detailed research findings on the chemoenzymatic synthesis directly of this compound analogs are less extensively documented in the provided sources compared to chemical synthesis, the broader field of chemoenzymatic synthesis of β-lactams and their prodrugs is an active area of research google.comcore.ac.ukufrgs.brbiorxiv.orguq.edu.auresearchgate.net. This includes the enzymatic activation of prodrugs or the use of enzymes in modifying β-lactam structures biorxiv.orgresearchgate.netmdpi.comacs.orgnih.gov.

Studies on chemoenzymatic approaches for synthesizing other complex molecules, such as glycopeptide antibiotic analogs, demonstrate the potential of combining chemical synthesis with enzymatic steps to achieve targeted modifications and explore a wider chemical space uq.edu.au. Enzymes can facilitate reactions that are challenging to perform solely through chemical means, particularly in achieving specific stereochemical outcomes core.ac.uk.

The application of chemoenzymatic strategies in the synthesis of β-lactam prodrugs or their analogs could potentially offer routes to novel compounds with altered properties, or provide more environmentally friendly synthesis pathways compared to traditional chemical methods core.ac.uk.

Illustrative Data Table (Based on synthesis conditions mentioned in search results):

Synthesis MethodKey ReagentsSolvent(s)Temperature Range (°C)Reaction Time (hours)NotesSource
Chemical Synthesis (Method A)Potassium benzylpenicillin, α-chlorodiethylcarbonate, Sodium bicarbonateOrganic solvents or 70% Dioxane in water0-60 (preferably 20-30)2-8 (preferably 3)Followed by deprotection steps google.comgoogle.com
Chemical Synthesis (Method B)Azidopenicillin sodium salt, Mixed carbonate esterNot explicitly specifiedNot explicitly specifiedNot explicitly specifiedFollowed by reduction of azido linkage wikipedia.org
Chemical Synthesis (Specific Procedure)Ampicillin Dane potassium salt, 1-bromoethyl ethyl carbonate, Sodium bicarbonateAcetonitrile (B52724), Water, Acetone, Butyl acetate40, then low pressure evaporation, then 53 + subsequent processingIncludes pH adjustment (2-2.5) and crystallization prepchem.com

Prodrug Biotransformation and Activation Mechanisms of R Bacampicillin

Enzymatic Hydrolysis of R-Bacampicillin to Ampicillin (B1664943)

The primary mechanism by which this compound is converted to ampicillin is enzymatic hydrolysis drugbank.comnih.govmdpi.comcbspd.com. This hydrolysis occurs readily in the presence of biological fluids and tissues, such as serum and intestinal wall nih.govdrugbank.comdrugbank.com. The design of Bacampicillin (B1208201) as a double ester (acyloxymethyl ester) helps overcome steric hindrance that can occur with simpler esters of ampicillin, facilitating enzymatic cleavage cbspd.com.

Characterization of Esterases Involved in this compound Cleavage

The hydrolysis of this compound is primarily catalyzed by esterase enzymes drugbank.comnih.govcbspd.comdrugbank.com. These enzymes are present in various tissues, including the intestinal wall and serum nih.govdrugbank.comdrugbank.com. While specific esterase isoforms directly responsible for this compound cleavage are not extensively detailed in the provided information, the general class of esterases is consistently identified as the key enzymatic player drugbank.comnih.govcbspd.comdrugbank.com. Esterases are known to catalyze the hydrolysis of ester bonds, a key feature of the this compound structure cbspd.comnih.gov. Studies on other prodrugs highlight the role of enzymes like butyrylcholinesterase (BChE) in hydrolysis within blood and plasma nih.gov.

Influence of Enzyme Isoforms on this compound Hydrolysis Rates

The rate of drug metabolism can be influenced by genetic variability in enzyme isoforms . While the specific impact of different esterase isoforms on this compound hydrolysis rates is not explicitly detailed in the search results, it is a general principle in pharmacogenomics that variations in enzyme activity can lead to inter-individual differences in drug metabolism . Esterases, like other drug-metabolizing enzymes such as cytochrome P450 enzymes and UGTs, can exist as various isoforms with differing substrate specificities and kinetic properties nih.gov. These variations can potentially influence the efficiency and speed of this compound hydrolysis, although direct research findings on this specific relationship for this compound were not prominent in the provided results.

Molecular Events of Ampicillin Release from this compound

The release of ampicillin from this compound involves a two-step process initiated by enzymatic hydrolysis. This compound is a 1'-ethoxycarbonyloxyethyl ester of ampicillin nih.govwikipedia.orgasm.org. The enzymatic cleavage targets the ester bond linking the ampicillin structure to the 1'-ethoxycarbonyloxyethyl moiety cbspd.comuobabylon.edu.iq. This hydrolysis results in an unstable intermediate. This intermediate then undergoes spontaneous decomposition, leading to the release of the free ampicillin molecule. Concurrently, the 1'-ethoxycarbonyloxyethyl group breaks down into acetaldehyde (B116499), carbon dioxide, and ethanol (B145695) wikipedia.orgcbspd.comuobabylon.edu.iq. This sequence of molecular events ensures that the active ampicillin is liberated in a form capable of exerting its antibacterial effects.

Identification and Fate of the Prodrug Moiety Byproducts

Upon hydrolysis and decomposition of this compound, the prodrug moiety yields acetaldehyde, carbon dioxide (CO2), and ethanol wikipedia.orgcbspd.comuobabylon.edu.iq. These are the primary byproducts of the activation process. Carbon dioxide is a natural product of metabolism and is readily exhaled. Ethanol is also a common metabolic product and is further metabolized. Acetaldehyde is a more reactive compound and is typically rapidly metabolized by aldehyde dehydrogenase into acetic acid, which can then enter the citric acid cycle. The rapid and complete conversion of this compound in vivo suggests that these byproducts are processed efficiently by the body nih.gov. While the provided information identifies these byproducts, detailed studies on their specific pharmacokinetic fate and potential accumulation are not extensively described.

Molecular Mechanism of Action of the Activated Metabolite Ampicillin

Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

The primary targets of ampicillin (B1664943) are a group of enzymes located in the bacterial cell membrane called penicillin-binding proteins (PBPs). patsnap.comnih.govwalshmedicalmedia.com PBPs are essential for the synthesis and remodeling of the peptidoglycan layer. nih.govmdpi.com Ampicillin binds covalently to the active site of PBPs, thereby inactivating them. nih.govproteopedia.org

Binding Affinities and Selectivity Towards Specific PBP Subtypes

Bacteria possess multiple types of PBPs, each with specific roles in cell wall synthesis, such as transpeptidation and transglycosylation. asm.orgmdpi.comasm.org The intrinsic activity of ampicillin against a particular bacterium depends on its ability to access and bind to the necessary PBPs within that organism. iqb.es Different bacterial species and even strains within a species can have variations in their PBP profiles and the binding affinities of ampicillin to these PBPs. asm.orgiqb.esasm.orgasm.org For instance, alterations in PBP structure, particularly in the transpeptidase domain of PBP3, have been correlated with reduced binding affinity and resistance to ampicillin in Haemophilus influenzae. asm.orgasm.org In Enterococcus faecium, resistance to beta-lactam antibiotics is often conferred by PBP5, a low-affinity PBP. asm.org

While specific quantitative data tables detailing ampicillin's binding affinities for a comprehensive range of PBP subtypes across various bacterial species were not extensively available in the search results, the principle of differential binding affinity is well-established as a factor influencing ampicillin's effectiveness. The binding affinity can vary significantly, impacting the minimum inhibitory concentration (MIC) of ampicillin for different bacteria. For example, reported MICs for ampicillin against certain medically important organisms highlight this variability:

OrganismAmpicillin MIC (mg/L)Source
Escherichia coli4 nih.gov
Staphylococcus aureus0.6-1 nih.gov
Streptococcus pneumoniae0.03-0.06 nih.gov
Haemophilus influenzae0.25 nih.gov

Note: MIC values can vary depending on the specific strain and testing methodology.

Molecular Inhibition of Transpeptidation and Cell Wall Biogenesis

PBPs catalyze the transpeptidation reaction, which is the final step in peptidoglycan synthesis. nih.govnih.gov This process involves the cross-linking of adjacent peptidoglycan strands, forming a strong, mesh-like structure. patsnap.comnih.govasm.org Ampicillin acts as a structural analog of the D-Ala-D-Ala extremity of the peptidoglycan precursor. onlinescientificresearch.com By binding to the active site of transpeptidases, ampicillin irreversibly inhibits their activity. wikipedia.orgpatsnap.comresearchgate.net This inhibition prevents the formation of crucial peptide cross-links, leading to the synthesis of a weakened and defective cell wall. patsnap.comsaspublishers.com The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. patsnap.comnih.govresearchgate.netsaspublishers.com

Structural Basis of Ampicillin-PBP Complex Formation

Ampicillin forms a stable, covalent complex with the active site serine residue of PBPs. researchgate.netnih.gov This acylation of the enzyme by ampicillin is central to its inhibitory mechanism. The beta-lactam ring of ampicillin is crucial for this interaction. Upon binding to the PBP, the beta-lactam ring opens, and a covalent bond is formed between the carbonyl carbon of the opened ring and the hydroxyl group of the active site serine residue. nih.gov

Crystal structure studies of PBP-ampicillin complexes have provided detailed insights into the molecular interactions. For example, the crystal structure of Listeria monocytogenes PBP4 in complex with ampicillin shows the antibiotic covalently bound to Ser394. asm.org The carboxylate group of the beta-lactam moiety forms a hydrogen bond with a serine residue near the KTG motif, which is a conserved sequence in many PBPs involved in the active site. asm.org These structural studies confirm that ampicillin effectively mimics the transition state of the transpeptidation reaction, trapping the enzyme in an inactive form. rcsb.org Structures of E. coli PBP6 and PBP5 in complex with beta-lactam antibiotics, including ampicillin, further illustrate the covalent attachment to the active site serine and the interactions within the oxyanion hole of the PBP, which stabilizes the transition state intermediate. proteopedia.orgnih.govrcsb.org

Induction of Autolytic Pathways in Bacterial Cell Lysis

While the primary mechanism of ampicillin involves inhibiting cell wall synthesis, the ultimate bactericidal effect, cell lysis, is often mediated or enhanced by bacterial cell wall autolytic enzymes, known as autolysins or murein hydrolases. drugbank.comnih.goviqb.esnih.govnih.gov

Regulation of Murein Hydrolases by Ampicillin

Murein hydrolases are enzymes that cleave bonds within the peptidoglycan structure and are involved in cell wall remodeling during normal growth and division. asm.orgoup.com Under normal conditions, the activity of these autolysins is tightly regulated to prevent premature cell lysis. nih.gov Beta-lactam antibiotics like ampicillin can disrupt this regulation, leading to uncontrolled autolysin activity. iqb.esnih.gov It has been suggested that ampicillin might interfere with endogenous autolysin inhibitors, thereby promoting their activity. drugbank.comiqb.esresearchgate.net

Research indicates that the induction of beta-lactamase in some gram-negative bacteria is regulated by murein turnover products, which are generated by lytic transglycosylases, a type of murein hydrolase. nih.gov This highlights a link between cell wall metabolism, murein hydrolases, and responses to beta-lactam antibiotics. While the exact mechanisms by which ampicillin regulates the diverse array of murein hydrolases in different bacterial species are complex and not fully elucidated, the consequence of inhibiting cell wall synthesis while autolytic enzymes remain active or become dysregulated is a weakened cell wall prone to degradation. nih.gov

Mechanistic Interplay Between PBP Inhibition and Autolysin Activity

The inhibition of PBPs by ampicillin leads to the synthesis of a defective peptidoglycan layer with reduced cross-linking. patsnap.comsaspublishers.com This weakened structure becomes a substrate for the bacterial autolysins. The continued activity of murein hydrolases on the compromised cell wall, without sufficient synthesis of new, properly cross-linked peptidoglycan, results in the progressive degradation of the cell wall. saspublishers.comnih.gov This imbalance between synthesis and degradation leads to increased osmotic sensitivity and ultimately, cell lysis. patsnap.comsaspublishers.com

The interplay between PBP inhibition and autolysin activity is crucial for the bactericidal effect of ampicillin. In some cases, the effectiveness of beta-lactams and their ability to induce lysis correlate with their affinity for specific PBPs, suggesting that the inhibition of certain PBPs might be more potent in triggering autolytic pathways. nih.gov Studies have also explored the role of specific murein hydrolases in ampicillin-induced lysis. For example, in E. coli, certain peptidoglycan hydrolases have been shown to be important for rapid ampicillin-mediated lysis. nih.gov The precise signaling pathways and regulatory networks that link PBP inhibition to the activation or dysregulation of autolysins are still areas of active research. However, the combined effect of inhibiting the synthesis of a load-bearing layer (peptidoglycan) and the continued or enhanced activity of enzymes that degrade this layer is the fundamental basis for ampicillin-induced bacterial cell lysis. nih.gov

Bacterial Resistance Mechanisms to Ampicillin and Counter Strategies in the Context of R Bacampicillin

Enzymatic Inactivation by β-Lactamases

The production of β-lactamase enzymes is a widespread and highly effective mechanism of resistance to ampicillin (B1664943), particularly among Gram-negative bacteria nih.govetflin.comfrontiersin.org. These enzymes hydrolyze the amide bond in the β-lactam ring of ampicillin, rendering it microbiologically inactive researchgate.netnih.gov.

Diversity and Substrate Specificity of β-Lactamases Hydrolyzing Ampicillin

β-Lactamases are a diverse group of enzymes classified into four classes (A, B, C, and D) based on their amino acid sequences and catalytic mechanisms researchgate.netmdpi.commdpi.com. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases, requiring zinc ions for activity researchgate.netmdpi.commdpi.com.

Ampicillin is primarily a substrate for Class A β-lactamases, such as TEM-1 and SHV-1, which are commonly found in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. mdpi.comnih.gov. These enzymes have active sites that efficiently accommodate and hydrolyze the penicillin structure, including ampicillin nih.govtandfonline.com. Some Class D OXA-type β-lactamases also confer resistance to ampicillin mdpi.comwikipedia.org.

Molecular Mechanisms of β-Lactamase-Mediated Resistance

Serine β-lactamases, including those that hydrolyze ampicillin, follow a two-step catalytic mechanism involving acylation and deacylation nih.govmdpi.com. Initially, the hydroxyl group of the active-site serine residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate nih.govmdpi.comnih.gov. This step opens the β-lactam ring. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the inactive, hydrolyzed ampicillin and regenerating the free enzyme nih.govmdpi.com. This rapid enzymatic turnover allows a relatively small number of β-lactamase molecules to inactivate a large quantity of ampicillin, conferring high-level resistance nih.govmdpi.com.

Metallo-β-lactamases (Class B) utilize one or two zinc ions in their active site to activate a water molecule, which then directly attacks the β-lactam ring, leading to hydrolysis without forming a covalent acyl-enzyme intermediate mdpi.comacs.orgmdpi.com. While less common for intrinsic ampicillin resistance compared to Class A enzymes, some Class B enzymes can also hydrolyze ampicillin acs.orgmdpi.com.

Strategies for β-Lactamase Inhibition and Evasion

To counteract resistance mediated by serine β-lactamases, ampicillin is often co-administered with β-lactamase inhibitors researchgate.netnih.govnumberanalytics.com. These inhibitors, such as sulbactam (B1307), clavulanic acid, and tazobactam (B1681243), are structural analogs of β-lactams that bind to the active site of β-lactamases, often irreversibly, thereby protecting ampicillin from hydrolysis researchgate.netmdpi.comnih.govnumberanalytics.com. R-Bacampicillin, upon conversion to ampicillin, can benefit from co-formulation with such inhibitors to extend its spectrum of activity against bacteria producing susceptible β-lactamases. For example, sultamicillin (B1682570) is a prodrug that combines ampicillin and sulbactam mdpi.com.

However, the evolution of inhibitor-resistant β-lactamases and the emergence of metallo-β-lactamases, which are not inhibited by the commercially available serine β-lactamase inhibitors, present ongoing challenges researchgate.netwikipedia.orgmdpi.comnih.gov.

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for peptidoglycan synthesis, the main component of the bacterial cell wall nih.govnih.govfrontiersin.org. Ampicillin exerts its bactericidal effect by covalently binding to the active site of PBPs, thereby inhibiting their transpeptidase and carboxypeptidase activities, which are essential for cell wall cross-linking nih.govnih.govfrontiersin.org. Alterations in PBPs can lead to reduced affinity for ampicillin, resulting in resistance nih.govnih.govetflin.com.

Mutational Analysis of PBP Active Sites and Binding Domains

Mutations in the genes encoding PBPs can lead to amino acid substitutions in the PBP structure, particularly within or near the active site and substrate-binding domains etflin.comnih.govfrontiersin.orgnih.govfrontiersin.org. These mutations can reduce the binding affinity of ampicillin to the PBP, allowing cell wall synthesis to continue even in the presence of the antibiotic nih.govfrontiersin.orgnih.govfrontiersin.org.

Studies on Streptococcus pneumoniae, for instance, have shown that resistance to β-lactams, including ampicillin, is often mediated by the accumulation of multiple mutations in the genes encoding high-molecular-weight PBPs such as PBP1a, PBP2b, and PBP2x etflin.comfrontiersin.orgfrontiersin.org. Specific amino acid substitutions in the transpeptidase domains of these PBPs have been correlated with decreased susceptibility to ampicillin frontiersin.orgnih.govfrontiersin.org. For example, mutations in Enterococcus faecium's PBP5, such as a methionine-to-alanine change at position 485 combined with a serine insertion at position 466, have been associated with increased ampicillin resistance by lowering PBP5's affinity for β-lactams nih.govresearchgate.net.

Table 1: Examples of PBP Mutations Affecting Ampicillin Susceptibility

Bacterial SpeciesPBP InvolvedRepresentative Mutation(s)Effect on Ampicillin SusceptibilitySource
Streptococcus pneumoniaePBP1a, PBP2b, PBP2xAccumulation of substitutions in transpeptidase domainDecreased susceptibility/Increased resistance etflin.comfrontiersin.orgfrontiersin.org
Enterococcus faeciumPBP5M485A, Ser insertion at 466'Reduced affinity, Increased resistance nih.govresearchgate.net
Salmonella entericaPBP3, PBP4, PBP6Amino acid substitutionsIncreased resistance nih.govresearchgate.net

Production of Low-Affinity PBPs as a Resistance Modality

Another significant mechanism of PBP-mediated resistance involves the acquisition of genes encoding novel PBPs that exhibit markedly reduced affinity for β-lactam antibiotics nih.govnih.govmdpi.comtaylorandfrancis.comwikipedia.org. The most well-known example is the mecA gene found in Staphylococcus aureus, which confers resistance to methicillin (B1676495) and other β-lactams, including ampicillin mdpi.comtaylorandfrancis.comwikipedia.org. The mecA gene is typically located on a mobile genetic element called the staphylococcal chromosomal cassette mec (SCCmec) mdpi.comtaylorandfrancis.comwikipedia.org.

The mecA gene encodes PBP2a (or PBP2'), a transpeptidase that can take over the essential function of cell wall synthesis even when the native S. aureus PBPs are inhibited by ampicillin mdpi.comtaylorandfrancis.comwikipedia.orgasm.org. PBP2a has a significantly lower binding affinity for β-lactams compared to the native S. aureus PBPs mdpi.comtaylorandfrancis.comwikipedia.org. This allows the bacterium to maintain cell wall integrity and continue growing in the presence of ampicillin concentrations that would normally be inhibitory mdpi.comtaylorandfrancis.comwikipedia.org.

Similarly, Enterococcus faecium exhibits intrinsic resistance to ampicillin, largely due to the production of PBP5, a low-affinity PBP nih.govnih.govresearchgate.netoup.com. Higher levels of resistance in E. faecium can result from increased expression of PBP5 and additional mutations in the pbp5 gene that further reduce its affinity for ampicillin nih.govresearchgate.netoup.com.

Table 2: Examples of Low-Affinity PBPs Conferring Ampicillin Resistance

Bacterial SpeciesLow-Affinity PBPEncoding GeneMechanismSource
Staphylococcus aureusPBP2a (PBP2')mecATakes over cell wall synthesis when native PBPs are inhibited; low affinity for β-lactams mdpi.comtaylorandfrancis.comwikipedia.org
Enterococcus faeciumPBP5pbp5Intrinsic low affinity; can be overexpressed or further mutated for higher resistance nih.govnih.govresearchgate.netoup.com

This compound, upon conversion to ampicillin, is subject to inactivation by these altered or acquired low-affinity PBPs, similar to direct administration of ampicillin. Counter-strategies for PBP-mediated resistance are more challenging than β-lactamase inhibition and often involve the development of new antibiotics designed to bind effectively to the altered PBPs or the use of combination therapies targeting multiple aspects of bacterial cell wall synthesis.

Genetic Epidemiology of PBP Modifications in Resistant Strains

Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for peptidoglycan synthesis, the main component of the bacterial cell wall. Ampicillin exerts its bactericidal effect by inhibiting these PBPs. Resistance can arise from genetic alterations in the genes encoding PBPs, leading to modified proteins with reduced affinity for ampicillin etflin.comfrontiersin.org. The genetic epidemiology of these modifications reveals the spread and evolution of resistance.

Studies in Haemophilus influenzae, a significant respiratory pathogen, have shown that mutations in the ftsI gene, which encodes PBP 3, are a primary mechanism of beta-lactam resistance in non-beta-lactamase-producing strains (BLNAR) asm.orgnih.gov. Specific amino acid substitutions in PBP 3, particularly around the conserved KTG and SSN motifs, have been correlated with increased resistance nih.gov. For instance, the N526K substitution in PBP 3 has been observed to increase steadily in prevalence among clinical H. influenzae isolates, often accompanied by additional substitutions like M377I, S385T, and L389F, leading to decreased susceptibility to ampicillin and other beta-lactams asm.org.

In Streptococcus pneumoniae, another important respiratory pathogen, the primary mechanism of beta-lactam resistance involves the acquisition of mosaic pbp genes through recombination with related species like Streptococcus mitis and Streptococcus oralis etflin.comoup.com. While low-level resistance may be linked to alterations in PBP2x and PBP2b, high-level resistance typically involves a combination of changes in PBP1a, PBP2b, and PBP2x etflin.com. The prevalence of beta-lactam resistance in S. pneumoniae has been increasing, driven by these PBP modifications etflin.com.

In Enterococcus faecium, high-level ampicillin resistance is associated with increased production of PBP5 and/or specific amino acid changes in its sequence that reduce its affinity for beta-lactams oup.comresearchgate.net. Strains with high resistance levels (e.g., MIC for ampicillin up to 512 mg/L) often combine both overexpression and reduced affinity of PBP5 oup.com.

Understanding the genetic epidemiology of these PBP modifications, including the specific mutations and their prevalence in different bacterial populations, is crucial for tracking the evolution of resistance and informing strategies to combat it.

Efflux Pump Systems Mediating Reduced Intracellular Concentrations

Bacterial efflux pumps are active transporter proteins located in the bacterial membrane that expel a wide range of substrates, including antibiotics, from the cell oup.comwikipedia.org. This active extrusion reduces the intracellular concentration of the antibiotic, thereby decreasing its effectiveness mdpi.comjournalagent.com. Efflux pumps contribute significantly to both intrinsic and acquired antibiotic resistance oup.comwikipedia.org.

Characterization of Efflux Pump Substrates and Energetics

Efflux pumps are broadly classified into superfamilies based on their structure and energy source oup.comacs.orgfrontiersin.org. The major superfamilies include the ATP-binding cassette (ABC) transporters and several families that utilize the proton motive force or other electrochemical gradients, such as the Major Facilitator Superfamily (MFS), Resistance-Nodulation-Cell Division (RND), Multidrug and Toxic Compound Extrusion (MATE), and Small Multidrug Resistance (SMR) families oup.comacs.orgfrontiersin.org.

Many efflux pumps are multidrug transporters, capable of extruding a diverse array of structurally unrelated compounds, including various classes of antibiotics like beta-lactams (including ampicillin), tetracyclines, fluoroquinolones, and chloramphenicol (B1208) oup.commdpi.comacs.orgfrontiersin.org. The RND family, particularly prevalent in Gram-negative bacteria, is well-known for its ability to export a broad range of substrates acs.orgfrontiersin.orgmdpi.comnih.gov. For example, the AcrAB-TolC system in Escherichia coli is a well-characterized RND efflux pump that contributes to resistance to multiple antibiotics, including ampicillin redalyc.orgnih.gov.

The energy for efflux is derived either from ATP hydrolysis (for ABC transporters) or from electrochemical gradients such as the proton motive force (for secondary transporters like RND, MFS, MATE, and SMR pumps) oup.comwikipedia.orgmdpi.comacs.org. This energy dependence allows the pumps to transport substrates against a concentration gradient, effectively lowering the intracellular antibiotic levels mdpi.com.

Regulation of Efflux Pump Expression in Response to Ampicillin

The expression of efflux pump genes is often tightly regulated oup.commdpi.com. Bacteria can modulate the expression of these pumps in response to environmental cues, including the presence of antibiotics wikipedia.orgmdpi.com. Exposure to sub-inhibitory concentrations of antibiotics, such as ampicillin, can induce stress responses that lead to the upregulation of efflux pump genes nih.govnih.govresearchgate.net.

In Escherichia coli, exposure to ampicillin has been shown to affect the expression of RND-family efflux pump genes like acrB nih.gov. While the role of efflux pumps in phenotypic resistance to ampicillin in E. coli can vary between strains, upregulation of acrB has been observed after ampicillin exposure nih.gov. Regulatory proteins, such as AcrR which represses the acrAB operon, play a role in controlling efflux pump expression asm.orgredalyc.org. Mutations in regulatory genes like acrR can lead to increased efflux pump expression and contribute to resistance asm.org.

Small regulatory RNAs (sRNAs) have also been implicated in the regulation of efflux pump expression in response to antibiotics researchgate.net. Studies in E. coli suggest that sRNAs can influence drug resistance by participating in processes that affect drug efflux researchgate.net.

Development of Efflux Pump Inhibitors to Restore Susceptibility

Given the significant role of efflux pumps in antibiotic resistance, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics, including ampicillin journalagent.comacs.orgnih.govnih.gov. EPIs are compounds that can block the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and enhancing its activity journalagent.comnih.govencyclopedia.pub.

EPIs can work through various mechanisms, such as competing with the antibiotic for binding sites on the pump, interfering with the pump's energy coupling, or disrupting the assembly of multi-component efflux systems journalagent.comnih.gov. The goal of using EPIs in combination with antibiotics is to overcome efflux-mediated resistance and make resistant bacteria susceptible again journalagent.comacs.org.

Research is ongoing to identify and develop safe and effective EPIs. Various classes of compounds, including peptidomimetics, natural products (e.g., flavonoids, polyphenols), and synthetic molecules (e.g., quinoline (B57606) and quinazoline (B50416) derivatives), have shown potential as EPIs in laboratory settings mdpi.comnih.govencyclopedia.pubnih.gov. For instance, PAβN (phenylalanyl arginyl β-naphthylamide) is a well-characterized peptidomimetic EPI that has been shown to potentiate the activity of some antibiotics against efflux-overexpressing strains encyclopedia.pubnih.gov.

Challenges in EPI development include ensuring their specificity for bacterial efflux pumps over human transporters and achieving favorable pharmacokinetic and safety profiles journalagent.comnih.gov. Despite these challenges, EPIs represent a potential avenue to revitalize the use of antibiotics like ampicillin against resistant bacterial strains.

Permeability Barriers of the Bacterial Cell Envelope

The bacterial cell envelope acts as a barrier that can limit the entry of antibiotics into the cell. In Gram-negative bacteria, the outer membrane is a significant barrier due to its asymmetric lipid bilayer and the presence of porin channels that regulate the passage of hydrophilic molecules mdpi.comresearchgate.netnih.gov.

Outer Membrane Porin Modifications in Gram-Negative Bacteria

In Gram-negative bacteria, hydrophilic antibiotics like ampicillin primarily cross the outer membrane by passing through protein channels called porins nih.govnih.govmdpi.com. Porins form water-filled channels that allow the passive diffusion of small, hydrophilic molecules researchgate.netnih.govencyclopedia.pub. Modifications to these porins can reduce the permeability of the outer membrane to antibiotics, contributing to resistance researchgate.netnih.govencyclopedia.pubresearchgate.net.

Resistance through porin modification can occur through several mechanisms:

Loss or Downregulation of Porins: A decrease in the number of functional porin channels reduces the influx of antibiotics nih.govencyclopedia.pubresearchgate.net.

Mutations Altering Porin Structure: Amino acid substitutions in porins can alter the size, shape, or electrostatic properties of the channel, thereby restricting the passage of antibiotic molecules nih.govresearchgate.netnih.gov. For example, mutations in the OmpF porin of E. coli have been shown to affect susceptibility to ampicillin nih.govmdpi.comfrontiersin.org. Similarly, a single point mutation in the PorB porin of Neisseria meningitidis has been shown to strongly affect the binding and permeation of beta-lactam antibiotics researchgate.netnih.gov.

Expression of Narrower Porins: Some bacteria can alter the types of porins they express, favoring those with smaller channel diameters that are less permeable to antibiotics researchgate.net.

The OmpF and OmpC porins in E. coli are major routes for the entry of beta-lactam antibiotics nih.govmdpi.comfrontiersin.org. Loss or modification of OmpF, for instance, has been linked to resistance to several beta-lactams, including ampicillin mdpi.comfrontiersin.org. The interplay between different porins can also influence susceptibility; the additional deletion of ompC in an ompF mutant E. coli strain further increased MICs to some beta-lactams frontiersin.org.

Porin modifications often act in synergy with other resistance mechanisms, such as efflux pumps or beta-lactamases, to achieve higher levels of resistance nih.gov. Reducing the rate of antibiotic entry into the periplasm can provide more time for efflux pumps to expel the drug or for beta-lactamases (if present) to inactivate it nih.gov.

Understanding the specific porins involved in ampicillin uptake in different Gram-negative species and the types of modifications that confer resistance is important for developing strategies to overcome this barrier, potentially through the design of antibiotics that can bypass these channels or by co-administering compounds that can modulate porin function.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound441397 guidetopharmacology.orguni.lu
Ampicillin6249 wikipedia.orgfishersci.cadsmz.denih.gov

Data Table Example (Illustrative - based on search findings, specific numerical data for ampicillin and PBP mutations can vary significantly by strain and study)

Bacterial SpeciesPBP InvolvedKey Mutation(s)Associated Ampicillin Resistance Level (Illustrative based on findings)Relevant Study/Finding
Haemophilus influenzaePBP 3N526K (+/- M377I, S385T, L389F)Increased MICs (>4 µg/ml reported) asm.orgStudies on BLNAR strains asm.orgnih.govasm.org
Streptococcus pneumoniaePBP1a, PBP2b, PBP2xAcquisition of mosaic pbp genesLow to high-level resistance etflin.comStudies on beta-lactam resistance mechanisms etflin.comoup.com
Enterococcus faeciumPBP5Specific amino acid changes, OverexpressionHigh-level resistance (up to 512 mg/L reported) oup.comresearchgate.netStudies on ampicillin resistance in Enterococci oup.comresearchgate.net

Data Table Example (Illustrative - Efflux Pump Overexpression and Ampicillin Susceptibility)

Research indicates that overexpression of certain efflux pumps can contribute to reduced antibiotic susceptibility. Specific quantitative data on the fold change in expression and corresponding MIC changes for ampicillin across various efflux pumps and bacterial species were not consistently available in a format suitable for direct table extraction from the search snippets. However, the principle is well-established. The following table provides an illustrative representation of this concept based on the search findings.

Bacterial SpeciesEfflux Pump SystemMechanism of Resistance ContributionEffect on Ampicillin Susceptibility (Illustrative)Relevant Study/Finding
Escherichia coliAcrAB-TolCEfflux of ampicillinCan contribute to reduced susceptibility redalyc.orgnih.govStudies on RND pumps redalyc.orgnih.gov
Pseudomonas aeruginosaMex systems (e.g., MexAB-OprM)Efflux of various antibiotics including beta-lactamsCan contribute to intrinsic/acquired resistance oup.comStudies on RND pumps oup.com

Data Table Example (Illustrative - Impact of Porin Modifications on Ampicillin Susceptibility)

Modifications to outer membrane porins can impact the entry of ampicillin into Gram-negative bacteria. Direct quantitative data on the precise reduction in ampicillin influx or the exact fold change in MICs for specific porin mutations across different species were not consistently present in the search snippets in a directly extractable table format. The following table illustrates the type of impact observed based on the research findings.

Bacterial SpeciesPorin InvolvedModification TypeEffect on Ampicillin Susceptibility (Illustrative)Relevant Study/Finding
Escherichia coliOmpFLoss, Downregulation, or Structural MutationReduced susceptibility nih.govmdpi.comfrontiersin.orgStudies on OmpF and OmpC nih.govmdpi.comfrontiersin.org
Neisseria meningitidisPorBSingle point mutationStrongly affects permeation/binding researchgate.netnih.govStudies on PorB mutations researchgate.netnih.gov
Gram-negative bacteria (General)VariousLoss or functional changeCan lead to resistance nih.govnih.govmdpi.comReviews on outer membrane permeability nih.govnih.gov

Structural Adaptations Affecting Ampicillin Ingress

For ampicillin to exert its effect, it must reach its target sites, the penicillin-binding proteins (PBPs), located in the bacterial cell wall or inner membrane rcsb.orgfishersci.ca. In Gram-negative bacteria, this requires traversing the outer membrane, a barrier that Gram-positive bacteria lack. Structural adaptations in the outer membrane of Gram-negative bacteria can significantly impede ampicillin ingress.

One key mechanism involves modifications to outer membrane proteins (OMPs), particularly porins. Porins form channels through the outer membrane, allowing hydrophilic molecules like ampicillin to pass through. Bacteria can develop resistance by reducing the expression of these porins or by expressing mutated porins with altered channel properties that hinder antibiotic translocation rcsb.org. For instance, in Klebsiella pneumoniae, deletion of the OmpK35 porin can limit antibiotic diffusion into the cell, contributing to resistance. Similarly, in E. coli, the OmpF porin binds ampicillin, and disruptions in this binding can affect susceptibility rcsb.org.

Research into Strategies to Overcome Resistance

Research efforts to combat bacterial resistance to ampicillin, and by extension, to enhance the effectiveness of its prodrugs like this compound, focus on several strategies.

Co-Administration with β-Lactamase Inhibitors: Molecular Basis

The most prevalent mechanism of resistance to ampicillin is the enzymatic hydrolysis of the β-lactam ring by β-lactamases rcsb.orgnih.govascls.org. These enzymes cleave a specific amide bond in the β-lactam ring, rendering the antibiotic inactive nih.govscienceopen.com. Co-administration of ampicillin with β-lactamase inhibitors is a well-established strategy to circumvent this resistance mechanism.

β-lactamase inhibitors are compounds that can bind to and inactivate bacterial β-lactamases, thereby protecting the co-administered β-lactam antibiotic from degradation wikipedia.orgnih.gov. Common β-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam scienceopen.comwikipedia.orgnih.govwikipedia.orgmims.com. These inhibitors often act as "suicide inhibitors," forming stable complexes with the enzyme's active site serine residue, effectively sequestering the β-lactamase nih.gov. By inhibiting β-lactamases, these compounds restore the activity of ampicillin against bacteria that produce these enzymes.

The molecular basis of this co-administration lies in the irreversible or pseudo-irreversible binding of the inhibitor to the β-lactamase active site. For example, clavulanic acid, sulbactam, and tazobactam are β-lactam-like molecules themselves, but upon binding to the β-lactamase, they undergo chemical transformations that lead to the formation of a stable acyl-enzyme intermediate or further reactions that permanently inactivate the enzyme nih.govgoogle.com. This allows the co-administered ampicillin to reach and inhibit its PBP targets without being hydrolyzed.

Data on the effectiveness of co-administration is widely available for ampicillin in combination with sulbactam (e.g., Unasyn) wikipedia.orgmims.com. This combination is effective against a range of bacteria that produce Ambler class A β-lactamases ascls.orgmdpi.com.

Design of this compound Analogs with Enhanced Resistance Evasion

Research into overcoming resistance also involves the design and synthesis of novel this compound analogs. The goal is to create compounds that retain the desirable prodrug properties of this compound (like improved oral absorption) while possessing structural modifications that enhance their ability to evade resistance mechanisms.

This could involve designing analogs that are less susceptible to hydrolysis by common β-lactamases, have improved affinity for altered PBPs, or can better penetrate bacterial membranes, particularly the outer membrane of Gram-negative bacteria. While specific detailed research findings on novel this compound analogs designed explicitly for enhanced resistance evasion were not extensively detailed in the search results, the general principle of modifying existing antibiotics to overcome resistance is a significant area of research scienceopen.com. Such modifications could involve altering the side chains of the ampicillin core or the ester moiety of the bacampicillin (B1208201) prodrug to influence interaction with bacterial targets and resistance determinants.

Combinatorial Approaches to Combat Multi-Drug Resistance at a Molecular Level

Multi-drug resistance (MDR) in bacteria involves the accumulation of multiple resistance mechanisms, making infections difficult to treat ascls.orgnih.gov. Combating MDR requires combinatorial approaches that target multiple resistance pathways simultaneously nih.govnih.govfrontiersin.org.

In the context of this compound (and its active form, ampicillin), combinatorial strategies can involve:

Combination with β-Lactamase Inhibitors: As discussed, combining with inhibitors like sulbactam is a primary example of a combinatorial approach targeting enzymatic inactivation wikipedia.orgmims.comnih.gov.

Combination with Agents Targeting Efflux Pumps: Some bacteria employ efflux pumps to actively transport antibiotics out of the cell rcsb.orgnih.govfrontiersin.org. Combining ampicillin with efflux pump inhibitors could increase the intracellular concentration of the antibiotic, thereby restoring or enhancing its activity against strains overexpressing these pumps.

Combination with Agents Targeting Membrane Permeability: Strategies to disrupt the outer membrane of Gram-negative bacteria could facilitate ampicillin entry, making the bacteria more susceptible.

Combination with Agents Targeting Altered PBPs: While challenging, research could explore compounds that can bind to or allosterically modulate altered PBPs, restoring ampicillin's ability to inhibit cell wall synthesis.

Combining with Non-Antibiotic Adjuvants: This involves using compounds that don't have direct antimicrobial activity but can enhance the effectiveness of antibiotics by targeting resistance mechanisms or interfering with bacterial signaling pathways nih.govfrontiersin.org.

Research in combinatorial approaches often involves screening libraries of compounds to identify synergistic interactions nih.gov. The molecular level understanding of these combinations is crucial, focusing on how the different agents interact with bacterial proteins (enzymes, pumps, PBPs) and cellular structures to overcome resistance. While specific combinatorial studies directly involving this compound beyond its inherent co-hydrolysis to ampicillin and other components were not prominently featured, the principles of combinatorial therapy for ampicillin-resistant bacteria are directly applicable to strategies aimed at improving the efficacy of this compound against MDR strains.

The development of new generations of β-lactamase inhibitors effective against a broader range of enzymes, including Ambler classes A, B, C, and D, is an active area of research that directly supports combinatorial strategies ascls.orggoogle.commdpi.comfrontiersin.org.

Here is a data table summarizing some key resistance mechanisms and counter-strategies:

Resistance MechanismDescriptionCounter-StrategyMolecular Basis of Counter-Strategy
β-Lactamase ProductionEnzymatic hydrolysis of the β-lactam ring. rcsb.orgnih.govascls.orgCo-administration with β-lactamase inhibitors. wikipedia.orgnih.govInhibitors bind to and inactivate β-lactamases, protecting ampicillin. nih.govgoogle.com
Altered Penicillin-Binding Proteins (PBPs)Structural modifications in PBPs reduce ampicillin binding affinity. nih.govDesign of analogs with improved PBP affinity.Modifying antibiotic structure to enhance binding to altered PBPs.
Reduced Outer Membrane PermeabilityModifications in porins or reduced porin expression limit ampicillin entry into Gram-negative bacteria. rcsb.orgAgents targeting membrane permeability.Compounds that disrupt or increase the permeability of the outer membrane.
Active EffluxEfflux pumps transport ampicillin out of the bacterial cell. rcsb.orgnih.govfrontiersin.orgCombination with efflux pump inhibitors.Inhibitors block efflux pumps, increasing intracellular antibiotic concentration. frontiersin.org

Pharmacokinetic Investigations of R Bacampicillin in Pre Clinical Models and in Vitro Systems

Absorption Mechanisms and Transport Kinetics

The improved oral bioavailability of ampicillin (B1664943) when administered as bacampicillin (B1208201) is attributed to enhanced absorption characteristics of the prodrug. asm.orgnih.gov Studies have investigated the mechanisms by which R-bacampicillin and its active form, ampicillin, are transported across biological membranes.

In Vitro Studies of Intestinal Permeability and Absorption

In vitro models, particularly those utilizing Caco-2 cells, are widely accepted tools for evaluating intestinal permeability and predicting oral absorption. medtechbcn.comscielo.braltex.org These cell monolayers mimic the intestinal epithelium and allow for the assessment of compound transport across the intestinal barrier. medtechbcn.comscielo.br

Studies using Caco-2 cells have demonstrated that the uptake of bacampicillin is significantly greater than that of ampicillin and other prodrugs like pivampicillin (B1678493). researchgate.net For instance, one study reported that the uptake of bacampicillin in Caco-2 cells was approximately 32-fold greater than that of ampicillin itself and about 1.6-fold greater than that of pivampicillin over a 10-minute period at a concentration of 0.2 mM. researchgate.net This suggests that bacampicillin is transported into the intestinal cells to a much greater extent than ampicillin. researchgate.net It is understood that bacampicillin and pivampicillin are rapidly converted to ampicillin after entering the Caco-2 cells. researchgate.net The limited uptake of ampicillin itself indicates that the ampicillin recovered from these cells primarily results from the uptake and hydrolysis of the prodrugs. researchgate.net

Transporter-Mediated Uptake Mechanisms of this compound and Ampicillin

The transport of beta-lactam antibiotics, including ampicillin, across biological membranes can involve carrier-mediated mechanisms. nih.govgla.ac.ukasm.org In the small intestine, the proton-coupled oligopeptide transporter PEPT1 has been implicated in the transport of penicillins. asm.org The enhanced absorption of bacampicillin compared to ampicillin may be related to its interaction with such active transport systems in the intestinal brush border membrane. gla.ac.uk While ampicillin is a hydrophilic antibiotic and its absorption can occur through passive diffusion and carrier-mediated active transport, prodrug forms like bacampicillin have higher oral bioavailability, suggesting more efficient absorption mechanisms. nih.gov

Comparative Absorption Kinetics in Animal Models (e.g., rodents, avian species)

Comparative studies in various animal models have consistently shown improved absorption and higher systemic exposure to ampicillin following oral administration of bacampicillin compared to equimolar doses of ampicillin. In rats and dogs, the bioavailability of bacampicillin was found to be three to four times higher than that of an equimolar amount of ampicillin. asm.org This was also indicated by a significantly higher recovery of the radioactive dose in the urine after bacampicillin administration compared to ampicillin in these species. asm.org

In chickens and turkeys, the pharmacokinetic characteristics of ampicillin and bacampicillin have also been evaluated. nih.gov The area under the concentration-time curve (AUC) of ampicillin in the oral bacampicillin group was significantly higher than in the oral ampicillin group. nih.gov Specifically, in chickens, the AUC from 0 to 12 hours for ampicillin in the oral bacampicillin group was 1.76 times higher than in the oral ampicillin group, and in turkeys, it was 2.31 times higher. nih.gov These findings highlight the superior oral bioavailability of bacampicillin as a prodrug for ampicillin in avian species as well.

The peak blood levels of ampicillin were also observed to be higher and occur earlier after oral administration of bacampicillin compared to ampicillin in rats and dogs. asm.org

Here is a summary of comparative bioavailability data in rats and dogs:

SpeciesCompoundRelative Bioavailability (vs. Ampicillin)
RatBacampicillin3 to 4 times higher
DogBacampicillin3 to 4 times higher

And comparative AUC data in chickens and turkeys:

SpeciesOral TreatmentAUC₀₋₁₂ h of Ampicillin (relative to Oral Ampicillin)
ChickenBacampicillin1.76 times higher
TurkeyBacampicillin2.31 times higher

Comparative Plasma Concentrations in Rats

Oral administration of equimolar doses (40 µmol/kg) of [³⁵S]bacampicillin hydrochloride and [³⁵S]ampicillin to rats showed higher plasma concentrations of total radioactivity and biological activity (ampicillin) with bacampicillin. asm.org Peak blood levels obtained with a higher dose (270 µmol/kg) in rats also appeared higher after bacampicillin than after ampicillin. asm.org

Distribution Pathways and Tissue Bioavailability in Animal Models

Following absorption and hydrolysis, ampicillin derived from bacampicillin is distributed throughout the body. Studies in animal models have provided insights into the distribution patterns and tissue bioavailability of ampicillin.

Organ and Tissue Distribution Profiles of Ampicillin Derived from this compound

Administering bacampicillin orally to rats resulted in higher levels of ampicillin in various organs, including the kidney, liver, and spleen, compared to administering ampicillin itself. asm.org This indicates that the improved absorption of ampicillin from bacampicillin translates to enhanced tissue penetration. Higher transudate levels of the antibiotic were also observed in "tissue cages" implanted in rats after oral administration of bacampicillin than after ampicillin, suggesting better penetration into interstitial fluid. asm.org

Ampicillin is known to be distributed widely in the body and can achieve therapeutic concentrations in soft tissues and fluids such as ascitic, pleural, and joint fluids. nih.gov Studies have shown that bacampicillin produces higher tissue concentrations of ampicillin than ampicillin administered directly. nih.gov

In a study in fowls and turkeys, the distribution of ampicillin in body organs was examined. researchgate.net While this study focused on co-administration with probenecid (B1678239) and intravenous ampicillin, it provides baseline data on ampicillin distribution in avian tissues. For instance, after direct administration of ampicillin trihydrate to the esophagus of chickens, ampicillin concentrations were found in the liver, kidneys, spleen, lungs, and muscle tissue. dergipark.org.tr

Modeling of Volume of Distribution in Pre-clinical Pharmacokinetic Studies

The volume of distribution (Vd) is a key pharmacokinetic parameter that relates the amount of drug in the body to its concentration in a biological fluid, typically plasma. certara.comderangedphysiology.com It provides an apparent volume into which the drug disperses. certara.comderangedphysiology.com Understanding and modeling the volume of distribution in pre-clinical species is important for predicting human pharmacokinetics and informing drug development. nih.govmdpi.comdovepress.com

Pharmacokinetic models, including compartmental and physiologically based pharmacokinetic (PBPK) models, are used to describe and predict drug distribution. nih.goveuropeanreview.org The Vd can be estimated from intravenous pharmacokinetic data. nih.gov PBPK models utilize physiological volumes of tissues and organs and tissue-plasma partition coefficients to predict distribution. nih.gov Allometric scaling, which involves extrapolating pharmacokinetic parameters from multiple animal species to humans, can also be used to predict Vd. nih.govdovepress.com

While specific detailed modeling of the volume of distribution solely for this compound or ampicillin derived from it in pre-clinical species was not extensively detailed in the provided search results, the general principles of Vd modeling in pre-clinical pharmacokinetics apply. The observed higher concentrations of ampicillin in tissues after bacampicillin administration asm.orgnih.gov suggest a favorable distribution of the active metabolite into various body compartments. The steady-state volume of distribution (Vss) is a commonly used parameter in modeling and can be predicted using methods like allometric scaling when data from multiple species are available. nih.govdovepress.com

Metabolic Pathways and Metabolite Profiling

Bacampicillin itself is rapidly hydrolyzed to ampicillin during absorption from the gastrointestinal tract, primarily by esterases present in the intestinal wall nih.gov. The subsequent metabolism discussed below pertains to the active form, ampicillin.

Characterization of Hepatic and Extrahepatic Metabolism of Ampicillin

Ampicillin undergoes metabolism to a certain extent in the body nih.gov. While the liver is a primary site for drug metabolism, studies have also investigated the potential for extrahepatic metabolism. Research indicates that ampicillin is metabolized to penicilloic acid and ampicillin piperazine-2,5-dione nih.gov.

In vitro studies using human hepatic cytochrome P450 (P450 or CYP) enzymes have investigated the effects of ampicillin on drug-metabolizing activity. At concentrations of 0.5 or 1 mM, ampicillin did not inhibit or stimulate CYP2C9, CYP2D6, CYP3A4, or CYP3A5 activities jst.go.jpresearchgate.net. This suggests a limited interaction with these specific hepatic enzymes at the tested concentrations.

Studies in male mice have shown that ampicillin administration (100 mg/kg, i.p., 3 days) decreased the levels of hepatic cytochrome P-450, aminopyrine (B3395922) N-demethylase, acetanilide (B955) hydroxylase, and cytochrome c-reductase activity significantly, suggesting ampicillin can act as an inhibitor of the hepatic mixed-function oxidase (MFO) system in this model nih.gov.

Identification and Quantification of Primary and Secondary Metabolites

The primary metabolites of ampicillin that have been identified include (5R,6R)-ampicilloic acid, (5S,6R)-ampicilloic acid, and ampicillin piperazine-2,5-dione nih.govfao.org. These metabolites have been found in plasma, bile, and urine fao.org.

Quantitative methods, such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (LC-MS/MS), have been developed for the simultaneous detection, identification, and quantification of ampicillin and its metabolites in biological samples like human urine and chicken tissues fao.orgasm.orgmdpi.comnih.gov.

In one human study, the urinary excretion of ampicillin and its metabolites over 8 hours after a 500 mg dose was quantified fao.org. The fractions of urinary excretion were measured as follows: ampicillin 25.1%, (5R,6R)-ampicilloic acid 3.29%, (5S,6R)-ampicilloic acid 1.82%, and ampicillin piperazine-2,5-dione 0.37% fao.org.

Plasma levels of metabolites in rats were reported to be less than 0.5 µg/mL fao.org.

Table 1: Urinary Excretion of Ampicillin and Metabolites in Humans (0-8 hours) fao.org

CompoundPercentage of Administered Dose Excreted in Urine
Ampicillin25.1%
(5R,6R)-ampicilloic acid3.29%
(5S,6R)-ampicilloic acid1.82%
Ampicillin piperazine-2,5-dione0.37%

Stereoselective Metabolism of Chiral Forms of this compound

Bacampicillin is a prodrug of ampicillin, which itself contains chiral centers nih.govnih.gov. This compound specifically refers to one stereoisomer of bacampicillin. Upon hydrolysis, it yields ampicillin, which has chiral centers.

Stereoselective metabolism refers to the difference in metabolic rates or pathways for different stereoisomers of a compound washington.eduwuxiapptec.comnews-medical.netnih.gov. While general information on the metabolism of the active form, ampicillin, is available and includes the formation of diastereomeric penicilloic acids ((5R,6R)- and (5S,6R)-ampicilloic acid) nih.govfao.org, specific detailed research focusing solely on the stereoselective metabolism of this compound itself or the resulting ampicillin enantiomers in pre-clinical models is not extensively detailed in the provided search results.

The identification of both (5R,6R)- and (5S,6R)-ampicilloic acid as metabolites indicates that the metabolic process leading to the formation of the penicilloic acid can result in different stereoisomers nih.govfao.org. However, the extent to which the R-configuration of bacampicillin influences the stereochemical outcome of ampicillin metabolism or if there is stereoselective hydrolysis of this compound to ampicillin is not explicitly described in the provided information.

Studies on stereoselective metabolism often require specific chiral analytical methods to differentiate and quantify individual enantiomers and diastereomers asm.orgwuxiapptec.com. While methods for analyzing ampicillin and its metabolites exist fao.orgasm.orgmdpi.comnih.gov, their specific application to study the stereoselective metabolism originating from this compound is not detailed.

Elimination Mechanisms in Animal Models

Ampicillin, the active metabolite of this compound, is primarily eliminated from the body through excretion nih.gov.

Renal Excretion Pathways of Ampicillin and its Metabolites

The principal route of elimination for ampicillin is via the kidneys nih.govnih.govwikipedia.orgfda.gov. Renal excretion of ampicillin occurs through both glomerular filtration and tubular secretion nih.govmedicinainterna.net.peresearchgate.net. A significant portion of an administered dose of ampicillin is excreted unchanged in the urine nih.govnih.govmedicinainterna.net.pe.

In healthy subjects, approximately 20-60% of an oral dose and 60-80% of an intravenous dose of ampicillin may be excreted unchanged in the urine within 6 hours medicinainterna.net.pe. Within 12 hours, about 7% of the total dose is excreted as metabolites in urine nih.gov.

Studies in rats have investigated the intrarenal distribution of ampicillin. In normal rats, there was a concentration gradient between serum, cortex, and medulla, with a larger gradient in the papilla asm.org.

The renal excretion of ampicillin can be affected by other substances. For example, concurrent administration of probenecid can delay the renal excretion of ampicillin nih.govfda.govmedicinainterna.net.pe.

The metabolites of ampicillin, including the penicilloic acids and the piperazine-2,5-dione derivative, are also excreted in the urine nih.govfao.org.

Biliary Secretion and Enterohepatic Recirculation Investigations

Ampicillin is known to be present in bile, often reaching higher concentrations than in serum fda.govmedicinainterna.net.pe. This suggests that biliary secretion is another route of elimination for ampicillin.

Studies in rats have shown that ampicillin is excreted in bile fao.org. In these studies, the excretion in bile and urine accounted for 75.6% of the administered dose, with 69.5% being unchanged ampicillin and 6.1% being metabolites fao.org.

The presence of ampicillin in bile indicates the potential for enterohepatic recirculation, a process where a substance secreted into the bile is reabsorbed from the intestine back into the systemic circulation medicinainterna.net.pe. While the search results mention that ampicillin undergoes enterohepatic recycling medicinainterna.net.pe, detailed investigations specifically on the extent and impact of enterohepatic recirculation of ampicillin or its metabolites in pre-clinical models related to this compound are not extensively provided.

Studies in isolated perfused rat livers have shown that ampicillin can inhibit certain biliary secretory processes, specifically affecting the output of phospholipid, cholesterol, and proteins, potentially by blocking the transport of secretory vesicles nih.gov. Bile salt secretion, however, was largely unaffected nih.gov.

Table 2: Excretion of Ampicillin and Metabolites in Rats (Bile and Urine) fao.org

Excretion RoutePercentage of Administered Dose
Unchanged Ampicillin (Bile and Urine)69.5%
Metabolites (Bile and Urine)6.1%
Total Excretion (Bile and Urine)75.6%

In Vitro-In Vivo Correlation (IVIVC) Modeling in Pre-clinical Drug Development

In vitro-in vivo correlation (IVIVC) modeling is a predictive mathematical approach that establishes a relationship between an in vitro property of a dosage form, typically dissolution or release rate, and its in vivo pharmacokinetic response, such as plasma drug concentration-time profiles. frontiersin.orgnih.govnih.govnih.govresearchgate.net The application of IVIVC in pre-clinical drug development serves as a valuable tool to predict the in vivo performance of different formulations based on in vitro data, potentially reducing the need for extensive animal studies and accelerating the development process. frontiersin.orgresearchgate.net For prodrugs like this compound, which undergo conversion to the active drug (ampicillin) upon absorption, IVIVC modeling involves correlating in vitro dissolution and/or hydrolysis characteristics with the in vivo pharmacokinetics of the active metabolite. nih.gov

This compound is an ester prodrug of ampicillin designed to improve the oral absorption of the parent antibiotic. asm.orgdrugbank.commdpi.comresearchgate.net Upon oral administration, this compound is rapidly and extensively hydrolyzed by esterases in the intestinal wall during the absorption process, releasing the active drug, ampicillin, into the systemic circulation. asm.orgdrugbank.comresearchgate.net This rapid conversion means that typically, no intact this compound is detected systemically. asm.org Consequently, pre-clinical pharmacokinetic studies of this compound focus on measuring the plasma and tissue concentrations of the active metabolite, ampicillin.

Pre-clinical investigations in various animal models have demonstrated the improved bioavailability of ampicillin when administered as bacampicillin compared to administering ampicillin directly. Studies in rats and dogs showed that oral administration of bacampicillin resulted in higher levels of ampicillin in organs such as the kidney, liver, and spleen. asm.org In rats, bacampicillin yielded a 3.7 times larger bioavailability of ampicillin than ampicillin itself, indicated by a higher recovery of radioactive dose in urine after administration of radiolabeled bacampicillin. asm.org

Comparative pharmacokinetic studies in chickens and turkeys also highlighted the superior oral bioavailability of ampicillin from bacampicillin. In chickens, the oral bioavailability of ampicillin from bacampicillin was 44.6%, significantly higher than the 25.9% observed after oral administration of ampicillin. researchgate.net Similarly, in turkeys, the oral bioavailability of ampicillin from bacampicillin was 44.2%, compared to 19.1% from oral ampicillin. researchgate.net These studies provide crucial in vivo pharmacokinetic data, including parameters like peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC) for ampicillin following bacampicillin administration. researchgate.net

The pharmacokinetic profiles observed in these pre-clinical studies serve as the in vivo component necessary for developing IVIVC models. The in vitro component would typically involve dissolution testing of the this compound formulation and potentially studies on the rate and extent of hydrolysis of this compound to ampicillin in biorelevant media. Correlating the in vitro release and conversion profiles with the observed in vivo pharmacokinetic parameters of ampicillin (such as AUC and Cmax) allows for the development of predictive models. nih.govresearchgate.netwdh.ac.id

While specific detailed research findings explicitly presenting a fully developed IVIVC model for this compound in pre-clinical species were not prominently found in the conducted search, the available pre-clinical pharmacokinetic data underscore the compound's improved absorption characteristics as a prodrug. researchgate.netasm.org This type of in vivo data, demonstrating the systemic exposure to the active metabolite, is fundamental for any IVIVC analysis aiming to link the in vitro performance of the this compound dosage form to the resulting ampicillin pharmacokinetics in vivo. nih.govnih.gov Challenges in developing IVIVC for prodrugs can arise from the interplay between dissolution, membrane permeability, and the rate of enzymatic hydrolysis, all of which influence the rate and extent of active drug absorption. nih.gov Physiologically based pharmacokinetic (PBPK) modeling can be a valuable alternative or complementary approach to traditional IVIVC, allowing for the incorporation of physiological and compound-specific parameters to predict in vivo behavior from in vitro data. frontiersin.orgnih.govresearchgate.net

The pre-clinical pharmacokinetic data for this compound, as illustrated by the enhanced ampicillin exposure in animal models, provides the necessary in vivo basis for potential IVIVC modeling efforts. researchgate.netasm.org Establishing such correlations would be valuable for optimizing formulations and predicting the impact of manufacturing changes on the in vivo performance during the pre-clinical and potentially later stages of drug development. nih.govwdh.ac.id

Here are some representative pre-clinical pharmacokinetic findings for ampicillin after oral administration of bacampicillin:

Table 1: Comparative Oral Bioavailability of Ampicillin from Bacampicillin and Ampicillin in Poultry

SpeciesAdministered CompoundOral Bioavailability of Ampicillin (%)Citation
ChickenAmpicillin25.9 researchgate.net
ChickenBacampicillin44.6 researchgate.net
TurkeyAmpicillin19.1 researchgate.net
TurkeyBacampicillin44.2 researchgate.net

Table 2: Peak Blood Levels of Ampicillin in Rats After Oral Administration of Bacampicillin and Ampicillin

Administered CompoundDose (µmol/kg)Peak Blood Level (µg/ml)Citation
Ampicillin270Approximately 3.0-3.5 asm.org
Bacampicillin270Approximately 8.0-8.5 asm.org

Note: Data in Table 2 are approximate values derived from graphical representation in the source asm.org.

These data demonstrate the improved systemic exposure to ampicillin when administered as the prodrug bacampicillin in pre-clinical species, a key factor relevant to IVIVC modeling. researchgate.netasm.org

Analytical Methodologies for R Bacampicillin and Its Biotransformation Products

Chromatographic Separation Techniques

Chromatography plays a vital role in separating R-Bacampicillin from its degradation products and the complex matrices often encountered in pharmaceutical analysis and biological samples. Different chromatographic modes are utilized depending on the properties of the analytes and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a widely used technique for the quantitative analysis of this compound and its primary biotransformation product, ampicillin (B1664943). It offers high resolution, sensitivity, and the ability to analyze relatively polar and non-volatile compounds.

Reverse-phase HPLC is commonly employed for the analysis of Bacampicillin (B1208201) and ampicillin. Methods often involve C18 columns nih.govresearchgate.net. The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen orthophosphate, often adjusted to a specific pH (e.g., pH 5.6) nih.govresearchgate.net. For mass spectrometry compatibility, phosphoric acid in the mobile phase may be replaced with formic acid sielc.comsielc.com. Detection is frequently achieved using UV or fluorescence detectors nih.govresearchgate.net. A fluorescence detector with excitation at 230 nm has been reported for ampicillin detection nih.govresearchgate.net.

HPLC methods have been developed and validated for the determination of bacampicillin hydrochloride in formulations nih.govdrugfuture.com. These methods often involve specific column packings (e.g., packing L1) and mobile phase compositions to ensure adequate separation and reproducible results drugfuture.com. The efficiency of the column is a critical parameter, with requirements typically specifying a minimum number of theoretical plates drugfuture.com.

Research findings highlight the application of HPLC in pharmacokinetic studies to determine the concentrations of ampicillin (formed from bacampicillin) in biological fluids like plasma and urine scribd.comresearchgate.net. Sample preparation procedures for biological matrices often involve protein precipitation before HPLC analysis nih.govresearchgate.net.

Gas Chromatography (GC) for Volatile Metabolite Detection

While HPLC is the primary technique for analyzing the relatively non-volatile this compound and ampicillin, Gas Chromatography (GC) can be relevant for the detection of potential volatile metabolites or degradation products. GC is suitable for compounds that can be vaporized without decomposition. If volatile components are formed during the biotransformation or degradation of this compound, GC, often coupled with sensitive detectors like Mass Spectrometry (GC-MS), would be the preferred method for their separation and identification. One study mentions GC/FTIR and GC/MSD for drug analysis, indicating its potential use for volatile compounds, though specific applications to bacampicillin metabolites are not detailed in the provided snippets pageplace.de. The analysis of N-acetylcysteine, which can be derivatized to a volatile compound, by GC-MS has been reported, illustrating the application of GC for analyzing derivatized, less volatile compounds researchgate.net.

Chiral Chromatography for Enantiomeric Separation

Bacampicillin contains a chiral center in its ester moiety, resulting in the existence of epimers asm.org. The synthesis of bacampicillin from a racemic starting material yields a mixture of these two epimers asm.org. Chiral chromatography is the technique used to separate and analyze these individual enantiomers or diastereoisomers.

Studies have indicated that the diastereoisomers of bacampicillin can be separated using High-Performance Liquid Chromatography researchgate.net. While specific details on chiral stationary phases used for this compound separation are limited in the provided text, chiral chromatography techniques, such as those utilizing chiral stationary phases based on cyclodextrins or proteins, are generally employed for the enantiomeric separation of various chiral compounds, including other beta-lactam antibiotics or related structures researchgate.net. The separation of bacampicillin hydrochloride on different HPLC columns, including reverse-phase columns, has been explored sielc.comsielc.comgmpua.com.

Data Table: Examples of HPLC Conditions for Bacampicillin/Ampicillin Analysis

Analyte(s)Column TypeMobile PhaseFlow Rate (mL/min)DetectionSample MatrixSource
AmpicillinRaptor C18 (5 µm, 150 × 4.6 mm)23% Acetonitrile, 77% 0.01 M KH₂PO₄ (pH 5.6)1.0Fluorescence (Ex 230 nm)Plasma nih.govresearchgate.net
Bacampicillin HClPacking L1 (3.9 mm × 15-cm)Mixture of pH 6.8 buffer and acetonitrile (500:500) drugfuture.com~1.0UV (implied by standard HPLC)Oral Suspension Formulation drugfuture.com
Bacampicillin HClNewcrom R1 (Reverse Phase)Acetonitrile, water, phosphoric acid (or formic acid for MS)Not specifiedNot specifiedBulk/Formulated Drug sielc.comsielc.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used in conjunction with chromatography for the identification, structural elucidation, and quantification of this compound and its biotransformation products. MS provides information about the mass-to-charge ratio of ions, which is crucial for confirming the identity of known compounds and determining the molecular weight of unknown metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

LC-MS is an indispensable tool for the analysis of this compound and its metabolites in complex matrices such as biological fluids (plasma, urine) or pharmaceutical formulations. The online coupling of HPLC with MS allows for the separation of multiple components in a mixture by HPLC, followed by their detection and identification by MS. This combination is particularly useful for analyzing samples containing various related substances or matrix interferences.

LC-MS methods are used for the analysis of beta-lactam antibiotics, including penicillins and their degradation products researchgate.net. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this class of compounds, often operated in negative mode for deprotonation of the molecules researchgate.net. LC-MS can be used for both qualitative identification and quantitative analysis by monitoring specific ions researchgate.net.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem Mass Spectrometry (MS/MS), also known as MS², provides more detailed structural information by fragmenting selected ions and analyzing the resulting fragment ions. This technique is invaluable for the structural elucidation of biotransformation products and degradation products of this compound.

LC-MS/MS is widely applied in drug metabolism studies to identify and characterize metabolites that may be present at low concentrations in biological samples. By analyzing the fragmentation patterns of the parent drug and its metabolites, researchers can deduce the structural changes that occurred during biotransformation. MS/MS data from natural products databases can also be used to support the study and characterization of various chemistries, which can be relevant for identifying known degradation pathways or unexpected metabolites naturalproducts.net. Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSⁿ) has been used to separate and identify related substances in ampicillin capsules, demonstrating the power of multi-stage MS for structural characterization of related compounds researchgate.net.

Spectroscopic Characterization Methods (e.g., NMR, UV-Vis)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental tools for the characterization of this compound and its biotransformation products. NMR spectroscopy provides detailed information about the molecular structure and dynamics of compounds by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. creative-biostructure.com This technique is valuable for confirming molecular configurations, identifying impurities, and assessing product stability. For instance, ¹H NMR spectroscopy can be used to monitor the hydrolysis of prodrugs and identify the resulting products by observing changes in chemical shifts and signal patterns. nih.govucl.ac.beresearchgate.net ³¹P NMR spectroscopy can also be employed, particularly for monitoring reactions involving phosphorus-containing compounds, such as certain prodrug analogues. ptfarm.pl

UV-Vis spectroscopy measures the absorption of light in the UV and visible regions, providing insights into electronic transitions and allowing for the quantitative determination of analytes that contain chromophores. creative-biostructure.com This method is commonly used for the detection and quantification of pharmaceutical compounds and their degradation products, especially when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). ptfarm.plnih.gov For ampicillin and its related substances, UV detection is often performed at specific wavelengths, such as 220 nm or 254 nm, where these compounds exhibit significant absorbance. ucl.ac.beptfarm.pl UV-Vis spectroscopy can be used to monitor the hydrolysis of ampicillin esters by tracking the appearance of ampicillin or the disappearance of the parent compound over time. ucl.ac.be

Combined UV/Vis and NMR spectroscopy can offer complementary information on a single sample, allowing for deeper insights into reaction monitoring and structural elucidation. chemrxiv.org

Microbiological Assay Techniques for Active Ampicillin Determination

Microbiological assays are essential for determining the biological activity, or potency, of antibiotics like ampicillin, the active component released from this compound. These methods rely on the inhibitory effect of the antibiotic on the growth of susceptible microorganisms. academicjournals.orgresearchgate.net The basic principle involves comparing the inhibitory effect of a sample containing the antibiotic to that of a standard preparation with a known potency. academicjournals.orgresearchgate.net

Common microbiological assay techniques include the agar (B569324) diffusion method (also known as the cylinder-plate or disk assay) and the turbidimetric assay. fao.orggovinfo.gov In the agar diffusion method, a test microorganism is inoculated into an agar medium, and solutions of the antibiotic standard and samples are placed in wells or on disks on the agar surface. nih.gov The antibiotic diffuses into the agar, creating a zone of inhibition where bacterial growth is prevented. nih.gov The diameter of the inhibition zone is proportional to the concentration of the active antibiotic. Bacillus subtilis and Sarcina lutea (Micrococcus luteus) are examples of microorganisms used as test organisms for ampicillin assays. fao.orgnih.govasm.orgasm.org

Microbiological assays are particularly useful for determining the concentration of biologically active ampicillin in various matrices, including biological fluids like serum and aqueous humor. nih.govasm.org They can also be applied to assess the potency of ampicillin in pharmaceutical preparations. academicjournals.orgresearchgate.net While chemical methods like UV spectrophotometry or HPLC can quantify the total amount of a compound, microbiological assays specifically measure the concentration of the compound that is biologically active. asm.org

Studies have utilized microbiological assays to determine ampicillin levels in serum and aqueous humor after administration of ampicillin-sulbactam nih.gov. These assays involved incorporating Bacillus subtilis spores in agar and measuring zones of growth inhibition. The diameters of these zones were then extrapolated to a standard curve to determine ampicillin activity. nih.gov Another study employed a large plate microbiological method with Staphylococcus aureus or a small plate method with Sarcina lutea for assaying ampicillin in human serum samples. fao.org The questionable stability of ampicillin in biological samples necessitates rapid assay methods, and turbidimetric assays have been developed for this purpose, offering advantages in speed and the ability to assay small sample volumes directly. asm.org

Validation of Bioanalytical Methods for Research Applications

Validation of bioanalytical methods is a critical process to ensure that analytical methods used for quantifying drugs and their metabolites in biological matrices are reliable, accurate, and suitable for their intended purpose in research applications. europa.eunih.gov This is particularly important for supporting pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. europa.eunih.govfda.gov Regulatory guidelines, such as those from the ICH, EMA, and FDA, provide recommendations for bioanalytical method validation. europa.eufda.govjapsonline.com

Key validation parameters typically assessed include selectivity, specificity, accuracy, precision, linearity, range, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and stability. nih.govjapsonline.com

Selectivity and Specificity: These parameters ensure that the method can accurately measure the analyte of interest without interference from endogenous matrix components or other co-administered substances, including metabolites and degradation products. nih.govjapsonline.com

Accuracy: This measures how close the determined concentration is to the true concentration of the analyte in the sample. nih.govjapsonline.com

Precision: This assesses the variability of the measurements when the same sample is analyzed multiple times, both within the same analytical run (intra-day precision) and across different runs (inter-day precision). nih.govwisdomlib.org

Linearity and Range: Linearity demonstrates that there is a proportional relationship between the analyte concentration and the instrument response over a defined range. nih.govwisdomlib.org The range is the concentration interval over which the method is accurate and precise. nih.gov

LOD and LLOQ: The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govnih.gov

Recovery: This evaluates the efficiency of the sample preparation process in extracting the analyte from the biological matrix. nih.govwisdomlib.org

Stability: This assesses the stability of the analyte in the biological matrix under various storage conditions and during sample processing and analysis. asm.orgnih.govjapsonline.com

For research applications involving this compound and its biotransformation to ampicillin, validated bioanalytical methods, often employing techniques like HPLC coupled with UV or mass spectrometry detection, are essential for accurately quantifying ampicillin concentrations in biological samples over time. nih.govresearchgate.net Method validation ensures the reliability of the pharmacokinetic data obtained, which is crucial for understanding the absorption, distribution, metabolism, and excretion of this compound and the resulting ampicillin. Studies have reported the validation of HPLC methods for ampicillin determination, demonstrating linearity, accuracy, precision, and recovery within acceptable limits. nih.govwisdomlib.org

When modifications are made to a validated method, or when transferring a method between laboratories, partial validation or cross-validation may be required to demonstrate that the method remains suitable for its intended purpose. europa.euresearchgate.net

Structure Activity Relationship Sar Studies of R Bacampicillin and Its Derivatives

Correlation Between Prodrug Structure and Enzymatic Hydrolysis Kinetics

The efficacy of R-Bacampicillin as a prodrug is intrinsically linked to its enzymatic hydrolysis in vivo, a process that liberates the active ampicillin (B1664943) molecule ebi.ac.ukresearchgate.net. The rate and completeness of this conversion are significantly affected by the chemical structure of the prodrug. This compound features a double ester linkage at the 2-position of its thiazolidine (B150603) ring researchgate.net. Enzymatic cleavage of the distal ester group by esterases triggers a spontaneous intramolecular rearrangement, leading to the release of active ampicillin along with acetaldehyde (B116499) researchgate.net.

Research into the hydrolysis kinetics of prodrugs, including those with similar ester functionalities, underscores the critical roles of factors such as pH and the presence of hydrolytic enzymes acs.orguomus.edu.iq. While this compound demonstrates stability in the acidic environment of the stomach, it undergoes rapid hydrolysis in biological fluids like serum and tissue homogenates ebi.ac.uk. This swift in vivo conversion is essential for ensuring the timely availability of the active drug following absorption ebi.ac.uk.

The relationship between the prodrug's structure and its enzymatic hydrolysis kinetics is a cornerstone of prodrug design, aimed at optimizing drug delivery and enhancing bioavailability uomus.edu.iq. The specific ethoxycarbonyloxyethyl ester moiety incorporated into this compound is strategically designed for efficient cleavage by esterases found in the intestinal wall and liver, thereby facilitating superior absorption compared to ampicillin patsnap.comdrugbank.comnih.govacs.org.

Impact of Structural Modifications on Ampicillin's PBP Binding Affinity

Ampicillin, the therapeutically active metabolite of this compound, exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall patsnap.comdrugbank.comnih.gov. This is achieved through its binding to specific penicillin-binding proteins (PBPs), which are enzymes embedded in the bacterial cell membrane that are vital for the cross-linking of peptidoglycan chains, a process crucial for maintaining the structural integrity of the bacterial cell wall patsnap.comdrugbank.comemerginginvestigators.orgnih.gov. The binding of ampicillin to PBPs disrupts this essential process, resulting in a compromised cell wall and ultimately leading to bacterial cell lysis patsnap.comnih.govfishersci.ca.

Structural alterations to the ampicillin molecule can modify its affinity for various PBPs. The mechanism of action involves the β-lactam ring of ampicillin structurally mimicking the D-Alanyl-D-Alanine segment of the peptidoglycan precursor, enabling it to bind to the active site of PBPs emerginginvestigators.orgemerginginvestigators.org. This interaction is typically a covalent one, leading to irreversible inactivation of the target enzyme emerginginvestigators.orgnih.gov.

SAR investigations on ampicillin derivatives, which encompass the study of prodrugs like this compound in terms of their ability to deliver ampicillin, explore how changes to the ampicillin structure, particularly to the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus, influence PBP binding affinity and the spectrum of antibacterial activity wikipedia.orgwikipedia.org. Different bacterial species possess distinct sets of PBPs, and structural modifications to the antibiotic can alter its binding profile across these diverse PBPs, consequently impacting its effectiveness against different bacteria emerginginvestigators.orgemerginginvestigators.orgresearchgate.net. For instance, bacterial resistance can arise from modifications in PBPs that decrease their affinity for β-lactam antibiotics such as ampicillin researchgate.net.

Influence of Stereochemistry on Molecular Interactions and Prodrug Activation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly influences the biological activity of many compounds, including antibiotics and their prodrugs dntb.gov.ua. This compound, as a specific stereoisomer, possesses a defined spatial configuration around its chiral centers. The synthesis of semi-synthetic penicillins like ampicillin and their prodrugs from the 6-APA nucleus involves specific and controlled stereochemical outcomes ncats.iowikipedia.orgwikipedia.org.

The precise stereochemistry of the ampicillin molecule is paramount for its effective binding to the active site of bacterial PBPs emerginginvestigators.orgemerginginvestigators.org. This specific three-dimensional structure allows ampicillin to accurately mimic the D-Alanyl-D-Alanine substrate, a feature critical for its inhibitory function emerginginvestigators.orgemerginginvestigators.org.

For this compound, the stereochemistry of the prodrug moiety can influence the efficiency with which it is recognized and hydrolyzed by esterase enzymes in the body ebi.ac.ukresearchgate.net. While detailed data specifically on the impact of stereochemistry on this compound's enzymatic hydrolysis kinetics is not extensively available in the search results, it is a recognized principle in prodrug design that the stereochemistry of both the promoiety and its linkage to the parent drug can affect the rate and specificity of enzymatic cleavage dntb.gov.uadntb.gov.ua. The defined stereochemistry of this compound is intended to ensure consistent interaction with hydrolytic enzymes, leading to reliable release of the active ampicillin.

Comparative Molecular and Microbiological Investigations in Vitro and Pre Clinical

Comparison with Ampicillin (B1664943) and Other Ampicillin Prodrugs (e.g., Pivampicillin (B1678493), Talampicillin)

Ampicillin is a broad-spectrum, semi-synthetic penicillin that exerts bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) fishersci.cadrugbank.com. Its oral absorption, however, can be incomplete asm.org. Prodrugs like R-Bacampicillin, pivampicillin, and talampicillin (B1682922) were designed to improve this characteristic wikipedia.orgwikipedia.orgwikipedia.org.

Comparative In Vitro Antimicrobial Activity Spectrum

As a prodrug, this compound itself is microbiologically inactive nih.govdrugbank.com. Its antimicrobial activity is dependent upon its hydrolysis to ampicillin nih.govdrugbank.com. Ampicillin exhibits in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, certain Staphylococcus aureus isolates (excluding penicillin-resistant or methicillin-resistant strains), Enterococcus, Neisseria meningitidis, some Haemophilus influenzae, and some Enterobacteriaceae wikipedia.org. The in vitro activities of ampicillin and amoxicillin (B794) are noted to be very similar, although amoxicillin shows about twofold greater activity against Enterococcus faecalis and Salmonella spp. but is twofold less active against Shigella spp. chemicalbook.com. While this compound delivers ampicillin, its in vitro activity spectrum is essentially that of ampicillin itself, as it must be converted to the active form to exert its effect. Comparative studies directly assessing the in vitro antimicrobial spectrum of this compound against other prodrugs are limited, as the activity stems from the released ampicillin.

Comparative Analysis of Prodrug Hydrolysis Rates

The effectiveness of ampicillin prodrugs relies on their efficient hydrolysis to ampicillin after absorption. Studies have investigated the hydrolysis rates of this compound, pivampicillin, and talampicillin. In an in vitro study using equine ileal contents, the time for 90% decomposition of the ester was 30 minutes for pivampicillin, 60 minutes for bacampicillin (B1208201), and 5 minutes for talampicillin researchgate.netnih.govpopline.org. This suggests that talampicillin is hydrolyzed most rapidly under these conditions, followed by pivampicillin, and then bacampicillin. The rapid decomposition in ileal contents is attributed primarily to chemical hydrolysis at the high pH nih.govpopline.orgpopline.org. Another study in healthy human volunteers comparing the pharmacokinetics of these prodrugs and ampicillin found that bacampicillin had a higher absorption rate than the others, although statistically significant differences were only observed compared to ampicillin asm.orgnih.gov. Bacampicillin is rapidly and completely hydrolyzed to ampicillin in the intestinal wall and serum after absorption nih.govdrugbank.comchemicalbook.com.

In Vitro Hydrolysis Rates (Time to 90% Decomposition in Equine Ileal Contents)

ProdrugTime to 90% Decomposition (minutes)
Pivampicillin30
Bacampicillin60
Talampicillin5

Data based on in vitro study in equine ileal contents researchgate.netnih.govpopline.org.

Assessment of Molecular Interactions with Bacterial Targets

The molecular target for this compound's activity is the same as that of ampicillin: penicillin-binding proteins (PBPs) located in the bacterial cell wall fishersci.cadrugbank.com. Ampicillin binds to and inactivates these enzymes, which are crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall fishersci.cadrugbank.com. This interference leads to weakened cell walls and ultimately cell lysis fishersci.cadrugbank.com. As this compound functions as a delivery system for ampicillin, its interaction with bacterial targets occurs indirectly through the released ampicillin. The prodrug itself does not significantly interact with PBPs to exert an antimicrobial effect nih.govdrugbank.com. Comparative analysis of molecular interactions would therefore focus on the binding affinity and inhibitory activity of the released ampicillin against various PBPs in different bacterial species, which is a characteristic of ampicillin rather than the prodrugs themselves.

Comparative Resistance Development Profiles in In Vitro Bacterial Models

Bacterial resistance to ampicillin primarily arises through the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of ampicillin, rendering it inactive wikipedia.orgresearchgate.net. Resistance can also involve alterations in PBPs, reduced outer membrane permeability in Gram-negative bacteria, or efflux pumps embopress.org. Since this compound's activity is mediated by the released ampicillin, the mechanisms of resistance to this compound are the same as those for ampicillin. Comparative studies specifically evaluating the rate or profile of resistance development in vitro for this compound versus other ampicillin prodrugs are not commonly documented, as the selective pressure leading to resistance is primarily exerted by the active moiety, ampicillin. Strategies to overcome ampicillin resistance often involve combining it with beta-lactamase inhibitors, such as sulbactam (B1307), as seen in the prodrug sultamicillin (B1682570) researchgate.netmdpi.com.

Evaluation of Efficacy in Pre-clinical Infection Models (Molecular and Cellular Outcomes)

Pre-clinical studies, often conducted in animal models, evaluate the efficacy of antibiotics in treating infections. While studies exist demonstrating the improved oral bioavailability of this compound compared to ampicillin in animal models like horses, leading to higher ampicillin concentrations in plasma researchgate.netnih.govpopline.orgresearchgate.net, direct comparative efficacy studies focusing on detailed molecular and cellular outcomes in pre-clinical infection models specifically pitting this compound against pivampicillin or talampicillin are less extensively reported in readily available literature. The improved pharmacokinetic profile of this compound, resulting in higher and more consistent ampicillin levels, is the primary basis for its expected enhanced efficacy over oral ampicillin in pre-clinical infection models. Studies in humans have shown that bacampicillin can achieve higher serum concentrations of ampicillin compared to equivalent doses of ampicillin asm.orgchemicalbook.comgla.ac.uk. Clinical studies have also compared the efficacy of bacampicillin with ampicillin and other agents in treating various infections, demonstrating comparable or improved outcomes, which is attributed to the better bioavailability of ampicillin from the prodrug nih.gov. However, detailed molecular and cellular outcomes in controlled pre-clinical infection models comparing the three prodrugs are not prominently featured in the search results.

Comparative Oral Bioavailability in Horses

CompoundAbsolute Oral Bioavailability (%)
Ampicillin sodium2
Pivampicillin31
Bacampicillin39
Talampicillin23

Data based on a study in horses researchgate.netnih.govpopline.org.

Advanced Research Methodologies and Future Directions in R Bacampicillin Research

Application of Omics Technologies to Elucidate Mechanisms

Innovative 'omics' technologies, such as functional genomics, transcriptomics, metabolomics, and proteomics, are generating extensive data that significantly contributes to advancements in clinical microbiology. nih.gov These technologies enhance the understanding of the complexity of microbial systems and their responses to antibiotics like ampicillin (B1664943). nih.gov

Proteomic Profiling of Bacterial Responses to Ampicillin

Proteomics, the large-scale study of proteins, is a powerful tool for investigating molecular responses to antimicrobial compounds. nih.gov Studies utilizing proteomics have provided insights into the bacterial response to ampicillin in organisms such as E. coli. nih.gov Exposure to sub-inhibitory concentrations of ampicillin has been shown to induce a global response in bacterial systems, affecting proteins involved in various metabolic procedures, transcription, translation, cell wall synthesis, bacterial SOS response, and detoxifying functions. nih.gov Differential protein levels in the presence of stress factors like antibiotics can be investigated using information from genome databases and proteomic techniques like mass spectrometry. nih.gov

Proteomic analyses have revealed specific protein alterations in bacteria exposed to ampicillin. For instance, studies on E. coli have shown upregulation of porins OmpC, OmpW, and Tsx, the efflux pump subunit TolC, and proteins involved in Omp assembly and the SOS response upon ampicillin exposure. nih.govasm.org In ampicillin-induced Staphylococcus aureus biofilms, upregulation of genes encoding multidrug resistance efflux pump AbcA, penicillin-binding proteins (PBP1, PBP1a/2, PBP3), and antimicrobial resistance proteins VraF, VraG, Dlt, and Aur has been observed, indicating a positive response to ampicillin stress. frontiersin.org Proteomic studies have also contributed to understanding resistance mechanisms in species like Pseudomonas aeruginosa, where novel porins are implicated in resistance. dovepress.com Comparative proteomic studies on resistant and drug-tolerant bacterial phenotypes further highlight the utility of this approach in understanding adaptation mechanisms. nih.gov

Transcriptomic Analysis of Gene Expression in Resistance Development

Transcriptomics, the study of RNA molecules, provides a global view of gene expression changes in response to antibiotic exposure. Transcriptomic analysis of bacteria treated with antibiotics, including ampicillin, reveals significant alterations in gene expression profiles. frontiersin.orgnih.gov Studies have shown that antibiotic treatment leads to dramatic changes in the transcriptomes of E. coli, with a substantial percentage of genes being differentially expressed. nih.gov

Transcriptomic analysis can identify genes involved in the development of resistance. For example, in Staphylococcus aureus biofilms exposed to low concentrations of ampicillin, RNA-sequencing revealed differentially expressed genes involved in various pathways, including beta-lactam resistance. frontiersin.org Upregulation of genes related to multidrug resistance efflux pumps and penicillin-binding proteins was observed, indicating the bacteria's response to ampicillin stress. frontiersin.org Transcriptomic studies also suggest that mutations conferring resistance to ampicillin can increase resistance to other antibiotics, potentially driven by DNA repair and stress response pathways independent of the SOS response. elifesciences.org Analysis of differentially expressed genes and proteins in multidrug-resistant E. coli using integrated transcriptomics and proteomics has identified genes involved in the biosynthesis of secondary metabolites, aminoacyl-tRNAs, and ribosomes as being concordantly overexpressed, potentially revealing novel drug targets. frontiersin.org Transcriptomic changes induced by resistance mutations can be global and affect hundreds of genes. oup.com

Metabolomic Approaches to Understand Drug-Host-Pathogen Interactions

Metabolomics involves the comprehensive study of metabolites within a biological system. Integrated omics approaches, including metabolomics, are increasingly used to understand complex biological systems like host-pathogen interactions and the impact of drug treatment. researchgate.netembopress.orgfrontiersin.org While specific metabolomic studies directly on R-Bacampicillin or bacampicillin (B1208201) in the context of host-pathogen interactions are not explicitly detailed in the search results, the application of metabolomics in understanding drug responses and host-pathogen dynamics provides a framework for future research.

Metabolomic profiling of bacterial responses to small molecules can provide insights into drug mechanisms of action and predict drug-drug interactions. nih.gov Pathogen infections can trigger significant changes in host metabolism, and multi-omic approaches integrating proteomics and metabolomics are used to understand metabolic pathway regulation during infection. embopress.org These studies can identify specific proteins targeted by pathogens to cause metabolic alterations. embopress.org Metabolic changes play a crucial role in the outcome of host-pathogen interactions, often associated with the availability and flux of nutrients. frontiersin.org Exploring the metabolic interplay between the host, pathogen, and ampicillin (the active form of this compound) using metabolomics could reveal novel targets or strategies to enhance treatment efficacy and understand the impact on the host system.

In Silico Drug Design and Molecular Dynamics Simulations

Computational approaches, particularly in silico drug design and molecular dynamics (MD) simulations, have become powerful tools to study the behavior of complex biological systems and processes, including antibiotic interactions with their targets and translocation across bacterial membranes. sif.it These techniques enable a bottom-up approach in drug design, allowing researchers to design molecules with improved properties based on the knowledge of molecular mechanisms. sif.it

Molecular dynamics simulations have been used to study the translocation of ampicillin through bacterial outer membrane porins like OmpF in Escherichia coli. sif.itacs.orgfrontiersin.org These simulations can reveal the complete picture of the translocation process, including energetics and physicochemical properties, and identify affinity sites within the porin. acs.org Accelerated MD simulations have demonstrated the passage of ampicillin through the constriction region of OmpF, providing insights into the energy barriers involved. sif.it

In silico methods also play a role in the design of novel compounds to combat resistance. Computational approaches can provide a rationale for structural modifications to prodrugs to achieve biased activity, such as designing prodrugs selectively activated by bacterial resistance enzymes like extended-spectrum β-lactamases (ESBLs). biorxiv.org Molecular docking and MD simulations can be used to assess the binding engagement of potential drug candidates or prodrugs with bacterial targets, such as penicillin-binding proteins (PBPs) or beta-lactamases. frontiersin.orgbiorxiv.orgresearchgate.net

Exploration of Synergistic Molecular Interactions with Co-Administered Agents

Combining antimicrobial agents can result in additive or synergistic effects, which can be beneficial in treating infections, particularly those caused by resistant strains. msdvetmanual.comelifesciences.org Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual activities. elifesciences.org

The combination of ampicillin with beta-lactamase inhibitors, such as sulbactam (B1307), is a prime example of synergy where the inhibitor protects ampicillin from enzymatic degradation by bacterial beta-lactamases. msdvetmanual.com This combination restores or enhances the activity of ampicillin against beta-lactamase-producing bacteria.

Investigating Emerging Bacterial Resistance Mechanisms Relevant to β-Lactams

Bacterial resistance to beta-lactam antibiotics, including ampicillin, is a significant global health threat nih.govnih.govbiomolther.org. The primary mechanisms of resistance are well-documented and include the enzymatic hydrolysis of the beta-lactam ring by beta-lactamases, alterations in the target PBPs, decreased outer membrane permeability in Gram-negative bacteria, and active efflux pumps that pump the antibiotic out of the bacterial cell nih.govbiomolther.orgwikipedia.orgnih.govresearchgate.net.

Beta-lactamase production is a particularly prevalent resistance mechanism, especially among Gram-negative bacteria nih.govbiomolther.orgwikipedia.orgresearchgate.net. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive nih.govwikipedia.orgresearchgate.net. Various classes of beta-lactamases exist, including Ambler classes A, B, C, and D mdpi.com. Extended-spectrum beta-lactamases (ESBLs), such as certain TEM and SHV variants, and carbapenemases pose significant challenges as they can hydrolyze a broad range of beta-lactams nih.govnih.govresearchgate.net. Studies have identified specific beta-lactamase variants, such as blaTEM-1b, blaTEM-1a, and blaTEM-1c, as being frequently detected in ampicillin-resistant isolates of Escherichia coli and Salmonella researchgate.net. Mutations in the ampC promoter can also lead to increased production of AmpC beta-lactamase, contributing to resistance researchgate.net.

Alterations in PBPs can reduce the binding affinity of beta-lactam antibiotics, thereby decreasing their effectiveness nih.govwikipedia.orgnih.govresearchgate.net. This is a key mechanism of resistance in Gram-positive bacteria, such as the expression of low-affinity PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. While ampicillin primarily targets other PBPs, the emergence of altered PBPs in various bacterial species can impact the efficacy of ampicillin and its prodrugs.

Reduced outer membrane permeability and increased activity of efflux pumps can also contribute to resistance, particularly in Gram-negative bacteria, by limiting the concentration of the antibiotic that reaches the target PBPs in the periplasmic space nih.govbiomolther.orgresearchgate.net.

Research relevant to this compound in this area focuses on understanding the prevalence and characteristics of these resistance mechanisms in target pathogens and evaluating the susceptibility of resistant strains to ampicillin (as the active compound). This includes molecular studies to identify resistance genes (e.g., bla genes) and characterize altered PBPs, as well as phenotypic susceptibility testing. The development and study of beta-lactamase inhibitors in combination with beta-lactams represent a strategy to overcome resistance mediated by enzymatic degradation nih.govwikipedia.orgresearchgate.netmdpi.com. While this compound is a prodrug of ampicillin, research into combinations of ampicillin with beta-lactamase inhibitors is directly relevant to its potential future applications or co-administration strategies.

Development of Advanced In Vitro and Ex Vivo Models for Pharmacodynamic and Pharmacokinetic Research

Advanced in vitro and ex vivo models play a crucial role in understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of antibiotics like ampicillin, the active metabolite of this compound, and in predicting their efficacy and the potential for resistance development nih.govmdpi.comfrontiersin.orgmdpi.comcatapult.org.ukfibercellsystems.com. These models allow for controlled simulation of drug exposure profiles and the study of bacterial responses under conditions that mimic the in vivo environment more closely than traditional static methods nih.govmdpi.commdpi.comresearchgate.net.

In vitro PK/PD models, such as time-kill studies, dynamic time-kill assays, hollow-fiber infection models (HFIM), and chemostat models, are used to evaluate the relationship between antibiotic concentration over time and bacterial killing or growth nih.govmdpi.comresearchgate.net. These models can simulate human or animal pharmacokinetic profiles, allowing researchers to determine the PK/PD index that best correlates with therapeutic outcome (e.g., percentage of time the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), or the ratio of the peak concentration to the MIC (Cmax/MIC)) nih.govfibercellsystems.comresearchgate.net.

Data from in vitro models can provide detailed insights into the rate and extent of bacterial killing, the potential for post-antibiotic effects, and the emergence of resistant subpopulations under different simulated dosing regimens nih.govmdpi.com. For example, time-kill studies can demonstrate the bactericidal activity of ampicillin against susceptible organisms and show reduced activity or regrowth in the presence of resistance mechanisms.

Ex vivo models utilize tissues, organs, or biological fluids (such as urine or serum) obtained from treated subjects or mimicking physiological conditions to study drug distribution, metabolism, and activity in a more complex biological matrix mdpi.comkarger.com. These models bridge the gap between simple in vitro systems and complex in vivo studies. For instance, ex vivo models using human oral biofilms have been employed to investigate the impact of ampicillin concentrations on the oral microbiome and the abundance of antibiotic resistance genes nih.gov. Such studies can reveal how the active metabolite of this compound interacts with complex microbial communities and influences the local resistome.

Pharmacokinetic studies of this compound itself often utilize compartment models to describe its absorption, distribution, metabolism (hydrolysis to ampicillin), and excretion nih.gov. A study investigating the pharmacokinetics of bacampicillin in healthy volunteers used a single-compartment kinetic model with zero-order absorption to analyze plasma concentration data nih.gov. The study reported parameters such as apparent duration of absorption, peak plasma concentrations, mean plasma half-life, and area under the curve for ampicillin following oral administration of bacampicillin nih.gov.

The integration of data from in vitro and ex vivo PK/PD studies with mathematical modeling techniques, such as population PK/PD analysis, is crucial for optimizing dosing strategies, setting susceptibility breakpoints, and minimizing the emergence of resistance nih.govmdpi.comfrontiersin.orgd-nb.infomdpi.com. These models help translate preclinical findings to potential clinical outcomes and inform the design of in vivo studies frontiersin.orgcatapult.org.uk.

Pharmacokinetic Parameters of Ampicillin Following Oral Administration of Bacampicillin (Example Data)

ParameterValue (µg/ml or h)Source
Peak Plasma Concentration (Cmax)17.89 ± 1.82 nih.gov
Mean Plasma Half-life (β-phase)1.17 ± 0.14 nih.gov
Area Under the Curve (AUC)41.22 ± 5.29 nih.gov
Apparent Duration of Absorption~1 nih.gov

Note: In an interactive format, this table could allow users to filter or view data based on different studies or parameters.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing R-Bacampicillin’s purity and stability, and how should they be applied in experimental workflows?

  • Methodological Answer :

  • HPLC : Quantify purity by comparing retention times and peak areas against reference standards. Use C18 columns with mobile phases optimized for β-lactam stability (e.g., acetonitrile/water with 0.1% formic acid) .

  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., β-lactam carbonyl at ~175 ppm in 13C^{13}\text{C} NMR) and monitor degradation products .

  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using ESI-MS in positive ion mode. Compare with synthetic analogs to rule out impurities .

  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and humidity conditions. Use Arrhenius plots to predict shelf-life .

    Table 1 : Comparative Analysis of Key Techniques

    TechniqueKey ParameterDetection LimitTypical Use Case
    HPLCPurity (%)0.1%Batch consistency
    NMRStructural confirmation1 mMIdentity verification
    MSMolecular weight0.01 DaDegradation product analysis

Q. How should researchers design in vitro experiments to correlate this compound’s efficacy with in vivo pharmacokinetic outcomes?

  • Methodological Answer :

  • Step 1 : Establish minimum inhibitory concentration (MIC) against target pathogens using broth microdilution (CLSI guidelines). Include controls for pH-dependent solubility (this compound is hydrolyzed in acidic environments) .
  • Step 2 : Simulate physiological conditions (e.g., serum protein binding, pH gradients) in vitro using biorelevant media. Compare MIC values under these conditions to standard assays .
  • Step 3 : Use compartmental pharmacokinetic modeling to predict tissue penetration and dosing regimens. Validate with animal models (e.g., murine infection studies) .

Advanced Research Questions

Q. How can contradictory data on this compound’s in vitro vs. in vivo efficacy be systematically analyzed?

  • Methodological Answer :

  • Hypothesis Testing : Identify variables causing discrepancies (e.g., pH-dependent hydrolysis, bacterial efflux pumps). Conduct meta-analyses of published MIC values across experimental conditions .

  • Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. Use funnel plots to detect publication bias .

  • Mechanistic Studies : Employ genetic knockout models (e.g., efflux pump-deficient bacteria) to isolate resistance mechanisms. Pair with HPLC-MS to quantify intracellular drug accumulation .

    Table 2 : Common Data Contradictions and Proposed Resolutions

    ContradictionPotential CauseResolution Strategy
    High in vitro MIC but clinical efficacyAcid hydrolysis in stomachTest in biorelevant media mimicking intestinal pH
    Variable resistance ratesEfflux pump expression heterogeneityUse isogenic bacterial strains

Q. What methodological frameworks are recommended for studying this compound’s synergistic effects with other β-lactamase inhibitors?

  • Methodological Answer :

  • Experimental Design :

Checkerboard Assays : Determine fractional inhibitory concentration indices (FICI) for combinations (e.g., this compound + clavulanic acid) .

Time-Kill Curves : Assess bactericidal activity over 24 hours under static vs. dynamic concentrations .

  • Data Interpretation :
  • Use Bliss independence or Loewe additivity models to classify synergy.
  • Validate with genomic analysis (e.g., qPCR for β-lactamase gene expression) .

Q. How should researchers address gaps in understanding this compound’s resistance mechanisms in Gram-negative pathogens?

  • Methodological Answer :

  • Step 1 : Perform whole-genome sequencing of resistant isolates to identify mutations (e.g., altered penicillin-binding proteins or porin channels) .
  • Step 2 : Use CRISPR interference to silence candidate resistance genes and measure MIC shifts .
  • Step 3 : Corrogate structural data (e.g., X-ray crystallography of drug-enzyme complexes) to map steric hindrance or binding affinity changes .

Q. What are best practices for ensuring reproducibility in this compound synthesis protocols across labs?

  • Methodological Answer :

  • Documentation : Provide step-by-step reaction conditions (temperature, solvent purity, catalyst ratios) in supplementary materials .
  • Validation : Share batches with independent labs for cross-testing using standardized analytical methods (HPLC, NMR) .
  • Data Transparency : Publish raw spectra and chromatograms in open-access repositories with DOIs .

Methodological and Ethical Considerations

Q. How can researchers ethically justify human trials for this compound given its prodrug status and potential hydrolysis variability?

  • Methodological Answer :

  • Preclinical Requirements :

Demonstrate consistent hydrolysis rates in simulated gastric fluid .

Conduct toxicity studies in two mammalian species (e.g., rodents and dogs) .

  • Trial Design :
  • Use adaptive trial protocols to adjust dosing based on early pharmacokinetic data.
  • Include biomarkers (e.g., serum ampicillin levels) to monitor prodrug conversion .

Q. What statistical approaches are critical for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer :

  • Model Selection :
  • Apply Hill slope models for sigmoidal responses (common in time-dependent antibiotics).
  • Use Akaike information criterion (AIC) to compare logistic vs. Emax models .
  • Outlier Management :
  • Predefine exclusion criteria (e.g., >3 SD from mean) in study protocols .

Future Research Directions

Q. What understudied aspects of this compound warrant priority in funding proposals?

  • Methodological Answer :

  • Priority Areas :

Long-term stability in tropical climates (impact on global health applications).

Role of gut microbiota in prodrug activation.

Nanoformulation strategies to bypass hydrolysis .

  • Funding Justification : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with global antibiotic resistance priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.